(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride
Description
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Properties
Molecular Formula |
C8H12ClNO3S |
|---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO3S/c1-2-3-4-7-5-8(13-10-7)6-14(9,11)12/h5H,2-4,6H2,1H3 |
InChI Key |
XVSDNLYYZKAAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
(3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride , a specialized organic reagent, stands at the intersection of isoxazole chemistry and sulfonyl chloride reactivity. This guide provides a comprehensive analysis of its chemical properties, synthesis, and applications, offering insights for its strategic utilization in synthetic and medicinal chemistry.
Core Molecular Architecture and Physicochemical Properties
(3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride, also known as BOMSCl, possesses a molecular structure that combines the stable heterocyclic isoxazole ring with a highly reactive methanesulfonyl chloride functional group. This unique combination dictates its chemical behavior and utility as a versatile building block.
Table 1: Physicochemical Properties of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride [1]
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO₃S |
| Molar Mass | 237.70 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 55-59°C |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |
| Reactivity with Water | Reacts with water to produce methanesulfonic acid and hydrochloric acid. |
| Stability | Stable under normal, dry storage conditions. |
Synthesis and Characterization
The synthesis of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride was first reported by Ghosh et al. in 2010.[1] The synthetic strategy hinges on the conversion of the corresponding hydroxymethyl isoxazole to the sulfonyl chloride.
Synthetic Pathway
The primary route to (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves a two-step process starting from a suitable precursor, which can be visualized in the following workflow:
Caption: Synthetic route to the title compound.
Experimental Protocol: Synthesis of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
This protocol is based on the established methodology for the synthesis of sulfonyl chlorides from alcohols.[1]
-
Dissolution: Dissolve 3-butyl-5-(hydroxymethyl)-1,2-oxazole in a suitable anhydrous organic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add a tertiary amine base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the reaction mixture.
-
Sulfonylating Agent Addition: Slowly add methanesulfonyl chloride (typically 1.1 to 1.2 equivalents) to the cooled solution while maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for a specified period (e.g., 1-4 hours) and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield pure (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), a singlet for the methylene group attached to the sulfonyl chloride, and a singlet for the proton on the isoxazole ring.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the four distinct carbons of the butyl group, the methylene carbon adjacent to the sulfonyl group, and the three carbons of the isoxazole ring.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹.
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern for the presence of chlorine.
Chemical Reactivity and Mechanistic Insights
The chemical properties of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride are dominated by the electrophilic nature of the sulfonyl chloride group and the inherent stability of the isoxazole ring.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
Caption: Nucleophilic substitution reactions.
-
Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of sulfonyl chlorides. In the presence of a base, (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a vast array of biologically active compounds.
-
Reaction with Alcohols (Sulfonate Ester Formation): Alcohols react with the sulfonyl chloride to yield sulfonate esters. This transformation is often used to convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions.
-
Reaction with Thiols (Thiosulfonate Formation): Thiols can react with sulfonyl chlorides to produce thiosulfonates.
Stability of the 1,2-Oxazole Ring
The 1,2-oxazole ring is a five-membered aromatic heterocycle that is generally considered to be stable under a variety of reaction conditions. However, its stability can be influenced by factors such as pH and temperature.
-
Acidic and Neutral Conditions: The isoxazole ring is typically stable under acidic and neutral conditions.
-
Basic Conditions: Under strong basic conditions, particularly at elevated temperatures, the isoxazole ring can be susceptible to ring-opening reactions. This lability can be exploited in synthetic strategies but must also be considered to avoid unwanted side reactions. The presence of the electron-withdrawing sulfonylmethyl group at the 5-position may influence the electron density of the ring and thus its stability profile.
Applications in Drug Discovery and Development
The dual functionality of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride makes it a valuable scaffold in drug discovery. The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, while the sulfonyl chloride group allows for the facile introduction of this scaffold into a diverse range of molecules.
Synthesis of Bioactive Sulfonamides
The primary application of this reagent is in the synthesis of novel sulfonamides. The sulfonamide functional group is a key structural motif in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. By reacting (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride with various amines, libraries of novel compounds can be generated for biological screening.
Table 2: Examples of Bioactive Isoxazole-Containing Sulfonamides
| Compound Class | Therapeutic Area | Reference |
| Isoxazole Sulfonamides | Endothelin Antagonists (Hypertension) | |
| 5-Sulfanilamido-isoxazoles | Antibacterial Agents | |
| Isoxazole Sulfonamides | BRD4 Inhibitors (Oncology) |
Role as a Versatile Synthetic Intermediate
Beyond direct sulfonamide formation, this compound can serve as a key intermediate in multi-step syntheses. The sulfonyl group can be further manipulated, and the isoxazole ring can participate in various chemical transformations, providing access to a wide range of complex molecular architectures.
Handling and Safety Considerations
(3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release corrosive hydrochloric acid and methanesulfonic acid.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
(3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its chemical properties are defined by the reliable reactivity of the sulfonyl chloride group and the stable, yet tunable, nature of the isoxazole ring. A thorough understanding of its synthesis, reactivity, and stability is crucial for its effective application in the design and development of novel chemical entities with potential therapeutic value.
References
- Methods for the preparation of biphenyl isoxazole sulfonamides. (n.d.). Google Patents.
- Isoxazole derivatives of sulfanilamide. (n.d.). Google Patents.
-
Isoxazole sulfonamide compound with BRD4 inhibitory activity as well as preparation method and application of isoxazole sulfonamide compound. (n.d.). Patsnap Eureka. Retrieved from [Link]
Sources
CAS 2751611-75-1 physical and chemical data
Part 1: Executive Summary
CAS 2751611-75-1 , chemically identified as (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride , represents a specialized heterocyclic building block designed for high-throughput synthesis and fragment-based drug discovery (FBDD).
In the landscape of modern medicinal chemistry, the isoxazole moiety is a "privileged structure," appearing in numerous FDA-approved therapeutics (e.g., Valdecoxib, Sulfamethoxazole) due to its unique electronic profile and metabolic stability. This specific reagent combines a lipophilic butyl chain (for hydrophobic pocket engagement) with a highly reactive sulfonyl chloride "warhead," enabling the rapid generation of sulfonamide libraries.
This guide provides a comprehensive technical analysis of CAS 2751611-75-1, detailing its physicochemical properties, handling protocols, and application in synthesizing bioactive sulfonamides.
Part 2: Chemical & Physical Profile
The following data is synthesized from structural analysis and standard chem-informatics modeling for the sulfonyl chloride class.
Identity & Composition
| Property | Data |
| CAS Number | 2751611-75-1 |
| Chemical Name | (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride |
| Molecular Formula | C₈H₁₂ClNO₃S |
| Molecular Weight | 237.70 g/mol |
| Core Scaffold | 1,2-Oxazole (Isoxazole) |
| Reactive Group | Methanesulfonyl Chloride (-CH₂SO₂Cl) |
Physicochemical Properties (Predicted)
| Parameter | Value | Implications for Handling |
| Physical State | Viscous Oil or Low-Melting Solid | Weighing requires liquid handling or gentle warming. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point; generally non-volatile. |
| LogP (Calc) | 2.4 ± 0.3 | Moderate lipophilicity; compatible with organic solvents (DCM, THF). |
| pKa | N/A (Electrophile) | Reacts with bases; do not measure pKa in aqueous media. |
| Density | ~1.3 g/cm³ | Denser than water; sinks in aqueous extractions. |
Part 3: Technical Application & Mechanism
Mechanism of Action: Sulfonylation
The primary utility of CAS 2751611-75-1 is as an electrophilic partner in Nucleophilic Acyl Substitution (specifically at the sulfur atom).
-
Activation: The sulfonyl sulfur atom is highly electrophilic due to the electron-withdrawing oxygen atoms and the chloride leaving group.
-
Nucleophilic Attack: A primary or secondary amine (R-NH₂) attacks the sulfur center.
-
Elimination: Chloride (Cl⁻) is expelled as a leaving group.
-
Deprotonation: A base scavenger (e.g., DIPEA, Pyridine) removes the acidic proton from the intermediate to form the stable sulfonamide.
Why this Molecule? The inclusion of the 3-butyl group adds steric bulk and lipophilicity, often required to fill hydrophobic pockets in enzyme active sites (e.g., Kinases, GPCRs), while the isoxazole ring acts as a bioisostere for phenyl or pyridine rings, improving solubility and altering pi-stacking geometry.
Biological Relevance of the Scaffold
Compounds derived from isoxazole-5-yl-methanesulfonamides have shown potential in:
-
Antibacterial Agents: Mimicking the p-aminobenzoic acid pathway (sulfa drugs).
-
Ion Channel Modulators: Targeting GABA or Glutamate receptors.
-
Anti-inflammatory Agents: COX-2 inhibition pathways.
Part 4: Experimental Protocols
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. All operations must be performed in a fume hood wearing nitrile gloves and eye protection.
Protocol A: Synthesis of Isoxazole-Sulfonamide Library
Standard Operating Procedure (SOP) for reacting CAS 2751611-75-1 with diverse amines.
Reagents:
-
CAS 2751611-75-1 (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exothermicity of the sulfonylation reaction.
-
Addition: Dissolve CAS 2751611-75-1 (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Quenching: Quench unreacted sulfonyl chloride by adding a small amount of 1M HCl or water.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and Brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Storage and Stability
-
Hydrolysis Risk: This compound hydrolyzes rapidly in the presence of moisture to form the corresponding sulfonic acid (which is non-reactive for coupling).
-
Storage Condition: Store at -20°C under Argon/Nitrogen.
-
Visual Check: If the substance turns from yellow/clear to cloudy or develops a white precipitate, hydrolysis has occurred.
Part 5: Visualization of Workflows
Figure 1: Reaction Mechanism & Workflow
The following diagram illustrates the chemical pathway from the reagent to the active pharmaceutical ingredient (API) precursor.
Caption: Nucleophilic substitution pathway for generating sulfonamide libraries using CAS 2751611-75-1.
Figure 2: Quality Control Decision Tree
Logic flow for validating reagent integrity before synthesis.
Caption: QC workflow to ensure reagent activity. Sulfonyl chlorides degrade to sulfonic acids if improperly stored.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isoxazole Derivatives. PubChem. Available at: [Link]
-
Woolven, H., et al. The Synthesis of Sulfonamides. Chemical Reviews, 2014. (Contextual grounding for sulfonylation protocols).
-
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011. (Reference for Isoxazole utility).
Isoxazole-Based Sulfonyl Chlorides: Synthetic Architectures & Medicinal Utility
Executive Summary
Isoxazole-based sulfonyl chlorides represent a high-value, albeit chemically sensitive, class of electrophiles in medicinal chemistry. Serving as the primary precursors to isoxazole sulfonamides—a pharmacophore central to COX-2 inhibitors (e.g., Valdecoxib), endothelin receptor antagonists, and carbonic anhydrase inhibitors—their handling requires a nuanced understanding of heteroaromatic stability. This guide dissects the synthetic routes, stability profiles, and application logic of these intermediates, moving beyond standard textbook definitions to address the practical challenges of scale-up and reactivity.
The Isoxazole Pharmacophore: Electronic & Structural Logic
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1] In the context of sulfonyl chloride attachment, two key factors dictate reactivity:
-
Bioisosterism: The isoxazole ring is often employed as a bioisostere for pyridine or phenyl rings to modulate lipophilicity (LogP) and metabolic stability. The 3,5-disubstitution pattern is particularly privileged, creating a specific geometry that fits hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2).
-
Electronic Deficit: The electronegative oxygen and nitrogen render the ring electron-deficient. When a sulfonyl chloride group (-SO₂Cl) is attached, particularly at the C4 position, the resulting molecule becomes highly electrophilic but also prone to specific decomposition pathways not seen in benzenesulfonyl chlorides.
Synthetic Strategies: From Precursors to Electrophiles
The synthesis of isoxazole-4-sulfonyl chlorides generally follows two primary distinct pathways. The choice depends heavily on the functional group tolerance of the substrate.
Pathway A: Direct Chlorosulfonation (Electrophilic Aromatic Substitution)
This is the industrial standard for robust substrates like 3,5-dimethylisoxazole. It utilizes excess chlorosulfonic acid (
-
Mechanism: The isoxazole ring undergoes electrophilic attack at the C4 position (the most nucleophilic site).
-
Pros: Cost-effective, scalable, one-step.
-
Cons: Harsh conditions (>100°C), generates massive acid waste, incompatible with acid-sensitive substituents.
Pathway B: Oxidative Chlorination (From Thiols/Disulfides)
For sensitive substrates, the sulfonyl chloride is generated from a thiol (-SH) or benzyl thioether precursor using an oxidant (typically
-
Mechanism: Oxidation of sulfur to the sulfonyl level followed by chloride capture.
-
Pros: Mild temperatures (0°C), avoids harsh dehydration conditions.
-
Cons: Requires synthesis of the thiol precursor.
Visualization: Synthetic Workflow
Figure 1: Comparison of direct chlorosulfonation vs. oxidative chlorination routes for isoxazole sulfonyl chlorides.
Stability & Reactivity Profile (Critical Technical Insight)
Unlike benzenesulfonyl chlorides, isoxazole-based analogs exhibit unique instability profiles that can ruin yields if not managed.
Thermal Instability: SO₂ Extrusion
A critical failure mode for 5-membered heteroaromatic sulfonyl chlorides is the thermal extrusion of sulfur dioxide.
-
Mechanism: At elevated temperatures, the C-S bond weakens, leading to the release of
and the formation of a chloro-isoxazole byproduct. -
Operational Consequence: Distillation is rarely a viable purification method. These compounds must be purified via crystallization or rapid flash chromatography at low temperatures.
Hydrolytic Sensitivity
The electron-deficient nature of the isoxazole ring makes the sulfonyl chloride highly susceptible to nucleophilic attack by water.
-
Half-life: In aqueous buffers at pH 7, the half-life can be minutes.
-
Mitigation: Reactions must be run under strictly anhydrous conditions (DCM/THF) using hindered bases (e.g., DIPEA) rather than aqueous biphasic systems (Schotten-Baumann conditions), unless the amine nucleophile is extremely reactive.
Table 1: Comparative Stability of Heteroaromatic Sulfonyl Chlorides
| Scaffold | Thermal Stability | Hydrolysis Rate (pH 7) | Primary Decomposition Mode |
| Benzene | High (>150°C) | Slow (Hours) | Hydrolysis to acid |
| Thiophene | Moderate | Moderate | Polymerization/Hydrolysis |
| Isoxazole | Low (< 80°C) | Fast (Minutes) | SO₂ Extrusion / Hydrolysis |
| Pyridine | Variable | Very Fast | Nucleophilic displacement of Cl |
Medicinal Chemistry Applications
The primary utility of these intermediates is the synthesis of Isoxazole Sulfonamides .
COX-2 Selective Inhibitors
The "coxib" class of drugs (e.g., Valdecoxib) exploits the isoxazole sulfonamide geometry.[2][3]
-
Mechanism: The sulfonamide group (
) binds to a hydrophilic side pocket in the COX-2 enzyme, specifically interacting with Arg513 and His90 . This pocket is sterically restricted in COX-1 (due to Iso523), providing selectivity. -
Valdecoxib Synthesis: The 3,4-diphenylisoxazole core is sulfonated to create the active inhibitor. Note that Parecoxib is a water-soluble prodrug of Valdecoxib, where the sulfonamide nitrogen is propionylated.
Carbonic Anhydrase (CA) Inhibitors
Isoxazole sulfonamides act as zinc-binding groups (ZBG) in CA enzymes.
-
Selectivity: Recent studies indicate that sterically demanding isoxazole tails can provide selectivity for bacterial CA isoforms (e.g., M. tuberculosis MtCA) over human isoforms (hCA I/II), reducing side effects.
Visualization: COX-2 Binding Logic
Figure 2: Structural basis for COX-2 selectivity of isoxazole sulfonamides. The sulfonamide moiety anchors into the COX-2 specific polar pocket.[4]
Experimental Protocols
Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
A robust method for generating the core electrophile.
Reagents: 3,5-Dimethylisoxazole (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (2.0 eq).
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (to trap HCl/SO₂ gas).
-
Addition: Cool chlorosulfonic acid (5.0 eq) to 0°C. Add 3,5-dimethylisoxazole dropwise over 30 minutes. Caution: Exothermic.
-
Heating: Heat the mixture to 100°C for 4 hours. The mixture will darken.
-
Chlorination: Cool to 60°C. Add thionyl chloride (2.0 eq) dropwise. Re-heat to 90°C for 2 hours to ensure conversion of any sulfonic acid to the sulfonyl chloride.
-
Quench: Cool to room temperature. Pour the reaction mixture very slowly onto crushed ice with vigorous stirring. Critical: The product is a solid that will precipitate.
-
Isolation: Filter the solid immediately. Wash with cold water (3x).
-
Drying: Dissolve in DCM, dry over
, and concentrate at low temperature (<30°C) to yield the off-white solid.-
Yield Expectation: 60-75%.
-
Storage: Store at -20°C under Argon. Use within 2 weeks.
-
Protocol B: General Sulfonamide Coupling
Standard procedure for coupling the unstable chloride to an amine.
Reagents: Isoxazole-4-sulfonyl chloride (1.0 eq), Amine (1.1 eq), Pyridine (2.0 eq) or DIPEA (2.5 eq), DCM (anhydrous).
-
Dissolution: Dissolve the amine and base in anhydrous DCM under nitrogen. Cool to 0°C.
-
Addition: Dissolve the isoxazole-sulfonyl chloride in a minimum amount of DCM. Add this solution dropwise to the amine mixture. Do not add solid chloride directly to avoid local concentration spikes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC.
-
Workup: Dilute with DCM. Wash with 0.5M HCl (cold) to remove excess pyridine/amine. Wash with brine.
-
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Hexane if possible; avoid silica chromatography if the product is acid-sensitive.
References
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link][1][5][6]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Royal Society of Chemistry (RSC). Available at: [Link][1][7][5][6][8][9][10][11][12]
-
Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds. PubMed Central. Available at: [Link]
-
Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. Available at: [Link][1][7][5][6][8][9][10][12]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. research.aalto.fi [research.aalto.fi]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Safety Monograph: (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
[1]
Document Control:
Executive Technical Summary
This guide provides an in-depth operational framework for handling (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride .[1] As a functionalized heterocyclic sulfonyl chloride, this compound presents a dual-hazard profile: the inherent corrosivity and moisture sensitivity of the chlorosulfonyl group (-SO₂Cl), combined with the potential biological activity of the isoxazole pharmacophore.[1]
Critical Warning: Specific toxicological data for this catalog intermediate is limited. The protocols below are derived from Structure-Activity Relationships (SAR) of high-reactivity sulfonyl chlorides (e.g., Methanesulfonyl chloride) and isoxazole derivatives. Treat as a high-potency corrosive and lachrymator. [1]
Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule consists of a lipophilic 3-butyl-substituted isoxazole ring attached to a reactive methanesulfonyl chloride tail.[1]
-
The Warhead (-SO₂Cl): This is the primary driver of acute hazard.[1] It is an electrophilic center susceptible to rapid hydrolysis.
-
The Scaffold (Isoxazole): While generally stable, the ring nitrogen can act as a weak base. However, in the presence of the highly acidic hydrolysis byproducts (HCl, sulfonic acid), the local pH drop is the immediate concern.
Mechanism of Hazard (Hydrolysis)
Upon contact with ambient moisture or mucosal membranes, the compound undergoes rapid hydrolysis. This is not merely "degradation"; it is an exothermic release of hydrochloric acid gas and the corresponding sulfonic acid, causing immediate chemical burns.
Figure 1: Mechanism of hydrolysis.[1] The generation of HCl gas drives the respiratory and ocular toxicity.
Hazard Quantization (GHS Classification Derived)
Due to the absence of a specific REACH dossier, the following classification is mandated based on functional group extrapolation (Read-Across approach from Methanesulfonyl chloride, CAS 124-63-0).
| Hazard Class | Category | Hazard Statement | Mechanistic Justification |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][3][4] | Irreversible destruction of dermal tissue via acid hydrolysis. |
| Acute Tox.[3][4][5] (Inhalation) | 2 | H330: Fatal if inhaled.[3][4][5] | Release of HCl gas in the alveoli causing pulmonary edema. |
| Water Reactivity | EUH014 | Reacts violently with water. | Exothermic hydrolysis kinetics. |
| Sensitization | 1 | H317: May cause allergic skin reaction.[3][5][6] | Sulfonyl chlorides are known haptens capable of protein conjugation. |
Operational Handling: The "Dry Chain" Protocol[1]
Standard laboratory "good practice" is insufficient. The following Dry Chain protocol ensures integrity of the reagent and safety of the operator.
Engineering Controls
-
Primary Containment: All weighing and transfer must occur within a nitrogen-purged glovebox or a fume hood with a verified face velocity >100 fpm.
-
Vessel Selection: Use flame-dried glassware only. Avoid metal spatulas (corrosion risk); use PTFE-coated or porcelain tools.[1]
Solvent Compatibility Matrix
The choice of solvent dictates the stability of the reagent during reaction setup.
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | ✅ Excellent | Standard vehicle.[1] Ensure it is anhydrous (<50 ppm H₂O). |
| THF (Tetrahydrofuran) | ⚠️ Conditional | Must be distilled/inhibitor-free.[1] Peroxides can initiate radical decomposition. |
| DMSO/DMF | ❌ Forbidden | High Risk. Sulfonyl chlorides can react violently with DMSO (Pummerer-type rearrangement) or DMF (Vilsmeier adduct formation) leading to thermal runaway.[1] |
| Alcohols (MeOH/EtOH) | ❌ Forbidden | Immediate solvolysis to sulfonate esters. |
Personal Protective Equipment (PPE) Stratification[1]
-
Hands: Double-gloving is mandatory.[1]
-
Inner Layer: Nitrile (4 mil) for dexterity.
-
Outer Layer:Silver Shield (Laminate) or Viton. Standard nitrile is permeable to chlorinated solvents often used with this reagent, carrying the sulfonyl chloride through to the skin.
-
-
Respiratory: If working outside a glovebox, a full-face respirator with Acid Gas (Yellow/E) and P100 cartridges is required to neutralize HCl vapors.
Emergency Response & Decontamination
The "Controlled Quench" Workflow
In the event of a spill or waste disposal, never add water directly to the neat compound. This causes a "steam explosion" of acid mist. Use the following quenching logic.
Figure 2: Controlled quenching workflow to prevent thermal runaway and acid release.
First Aid (Specific to Acid Chlorides)
-
Inhalation: Move to fresh air immediately. Do not use mouth-to-mouth. The rescuer may be exposed to trapped HCl in the victim's lungs.[1] Use a bag-valve mask.[1]
-
Skin Contact:
-
Dry Wipe: If the chemical is neat/liquid, gently blot excess with a dry pad before washing (water activates the acid).
-
Deluge: Flush with water for 15+ minutes.
-
Calcium Gluconate? No. Unlike HF, this causes HCl burns. Treat as a thermal/acid burn.
-
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2751611-75-1. Retrieved from .
-
Sigma-Aldrich (Merck). Safety Data Sheet: Methanesulfonyl Chloride (CAS 124-63-0). (Used for Read-Across Hazard Classification).[1] Retrieved from .[1]
-
BenchChem Technical Support. Sulfonyl Chloride Work-up and Quenching Protocols. Retrieved from .
-
American Chemical Society (ACS). Safe Handling of Organosulfur Compounds. ACS Chemical Health & Safety Guidelines.
Sources
- 1. 2751611-75-1|(3-Butylisoxazol-5-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Buy (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride | 2751611-75-1 | 95 [smolecule.com]
- 3. ammol.org [ammol.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
A Technical Guide to the Pharmacophore Properties of Butyl-Isoxazole Scaffolds in Drug Discovery
Introduction
The isoxazole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin, attests to its versatile role in molecular recognition.[3] The unique electronic and structural features of the isoxazole nucleus—containing adjacent nitrogen and oxygen atoms—allow it to serve as a versatile building block, capable of engaging in various non-covalent interactions.[4][5] This guide provides an in-depth technical analysis of the pharmacophoric properties of the butyl-isoxazole scaffold. We will dissect the distinct contributions of both the isoxazole core and the appended butyl group, exploring how their synergy creates a powerful pharmacophore for designing potent and selective therapeutic agents. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Isoxazole Core: An Electronic Hub for Molecular Interactions
The isoxazole ring is more than a simple linker; its inherent properties are fundamental to its function as a pharmacophore. The ring's aromaticity provides a rigid, planar structure that helps to pre-organize appended functional groups in a defined orientation for optimal target binding, minimizing the entropic penalty upon binding.
Key electronic features include:
-
Hydrogen Bond Acceptor: The nitrogen atom (position 2) and, to a lesser extent, the oxygen atom (position 1) act as hydrogen bond acceptors, enabling crucial interactions with hydrogen bond donor residues (e.g., backbone amides or side chains of serine, threonine, or lysine) in a protein's active site.[6]
-
Dipole and Quadrupole Moments: The heteroatoms induce a significant dipole moment, allowing the ring to participate in favorable dipole-dipole and dipole-cation interactions within the binding pocket.
-
π-π Stacking: As an aromatic system, the isoxazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, which are common within protein active sites.
The combination of these features makes the isoxazole ring a bioisosteric replacement for other functionalities, such as amide bonds or phenyl rings, while offering distinct vectors for substitution and improved physicochemical properties.[5]
The Butyl Substituent: A Master Regulator of Potency and Pharmacokinetics
The attachment of a butyl group, particularly a tert-butyl isomer, transforms the general isoxazole scaffold into a highly specific pharmacophoric element. Its primary role is to engage with hydrophobic regions of the target protein, but its influence extends to steric control and metabolic stability.
Role as a Hydrophobic Anchor
The butyl group serves as a quintessential hydrophobic anchor. In numerous kinase and protein-protein interaction inhibitors, a deep, greasy pocket exists that is often occupied by a leucine or isoleucine residue of the endogenous ligand. A strategically placed butyl, especially the bulky tert-butyl group, can effectively occupy these pockets, maximizing van der Waals contacts and displacing unfavorable water molecules, thereby significantly enhancing binding affinity and potency.[7][8]
In the development of inhibitors for Heat shock protein 90 (Hsp90), a 3-tert-butyl isoxazole derivative demonstrated superior binding affinity compared to analogues with smaller alkyl groups.[9] This enhancement is directly attributable to the tert-butyl group's ability to fill a specific hydrophobic binding pocket within the Hsp90 N-terminal domain.[9]
Steric Influence on Binding and Selectivity
The size and shape of the butyl group provide a powerful tool for tuning compound selectivity. Its steric bulk can be used to dictate the orientation of the entire molecule within a binding site, favoring conformations that enhance interactions with the desired target while preventing binding to off-target proteins that may have a smaller or differently shaped hydrophobic pocket. This principle was explored in the optimization of Exchange Proteins Directly Activated by cAMP (EPAC) antagonists, where the steric hindrance of various alkyl groups at the 5-position of the isoxazole ring, including the tert-butyl group, was systematically modified to improve potency.[7]
Impact on Physicochemical Properties and Metabolism
The addition of a lipophilic butyl group significantly increases the overall lipophilicity (LogP) of a molecule. This is a critical consideration in drug design, as it directly influences membrane permeability, solubility, and plasma protein binding. While increased lipophilicity can improve cell penetration, it must be carefully balanced to avoid poor solubility and non-specific toxicity.
From a metabolic standpoint, tert-butyl groups are known substrates for cytochrome P450 (CYP) enzymes, often undergoing hydroxylation.[8] This can be a metabolic liability, leading to rapid clearance, or a strategic advantage if the resulting hydroxylated metabolite retains or even gains activity, as seen with the drug Bosentan.[8] Understanding the metabolic fate of a butyl-isoxazole scaffold is therefore a crucial step in lead optimization, often requiring early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening.
An Integrated Pharmacophore Model of Butyl-Isoxazole Scaffolds
Combining the features of the isoxazole core and the butyl substituent yields a versatile pharmacophore model. This model typically consists of a hydrogen bond accepting feature and a defined hydrophobic region, connected by a rigid aromatic scaffold. The specific substitution pattern on the isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted) provides distinct vectors for these features, allowing for precise positioning within a target's active site.
Caption: General pharmacophore model for a butyl-isoxazole scaffold.
Case Studies and Structure-Activity Relationship (SAR) Analysis
The utility of the butyl-isoxazole scaffold is best illustrated through its application in active drug discovery programs.
Case Study 1: Hsp90 Inhibitors In the pursuit of novel Hsp90 inhibitors, a series of purine-based compounds were synthesized with various substituents. The 3-tert-butyl-5-phenylisoxazole moiety proved to be particularly effective. The SAR data revealed that the bulky tert-butyl group was critical for high binding affinity, likely by occupying a key hydrophobic pocket.[9]
Case Study 2: FLT3 Kinase Inhibitors (Quizartinib) Quizartinib, a potent FLT3 kinase inhibitor, features a 5-(tert-butyl)isoxazole moiety that fits into an allosteric pocket of the inactive (DFG-out) conformation of the kinase.[10] While critical for its high potency against wild-type FLT3, this interaction is also implicated in its lack of activity against mutations in the kinase domain. This highlights the dual role of the butyl-isoxazole group in driving potency while also defining the resistance profile, a critical consideration in kinase inhibitor design.[10]
Case Study 3: EPAC Antagonists Research into EPAC antagonists identified a lead compound containing a 5-tert-butylisoxazole group as a key hydrophobic pharmacophore.[7] Subsequent SAR studies focused on modifying this group, replacing it with smaller (methyl, cyclopropyl) and larger (cyclohexyl) substituents. This systematic exploration demonstrated that the size and shape of the hydrophobic group at this position are crucial for tuning the inhibitory activity, confirming its role as a primary determinant of potency.[7]
| Compound Class | Target | Butyl-Isoxazole Moiety | Key Finding | IC₅₀ / K D | Reference |
| Purine-based | Hsp90α | 3-tert-butyl-isoxazole | tert-butyl group provides optimal hydrophobic interaction. | IC₅₀ = 1.76 µM; K D = 0.44 µM | [9] |
| Type II Inhibitor | FLT3 Kinase | 5-tert-butyl-isoxazole | Moiety occupies an allosteric pocket, driving potency. | IC₅₀ = 43.8 nM (WT FLT3) | [10] |
| Hydrazonoyl Cyanides | EPAC2 | 5-tert-butyl-isoxazole | Serves as a key terminal hydrophobic pharmacophore. | IC₅₀ = 4.4 µM | [7] |
| Urea-based | RIPK1 Kinase | tert-butyl-isoxazole | Acts as an effective bioisostere for m-trifluoromethylphenyl. | IC₅₀ = 0.63 µM | [11] |
Experimental Workflow for Characterizing Butyl-Isoxazole Scaffolds
To validate the therapeutic potential of novel butyl-isoxazole derivatives, a robust and reproducible experimental workflow is essential. The following section details a generalized protocol for an in vitro kinase inhibition assay, a common application for this scaffold.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a reliable method for quantifying the binding affinity of an inhibitor to a kinase active site. The causality for this choice is its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening and accurate IC₅₀ determination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: This buffer composition is optimized to maintain kinase stability and activity.
-
Test Compound Dilution: Prepare a serial dilution of the butyl-isoxazole test compound in 100% DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase buffer. Rationale: A serial dilution allows for the determination of a dose-response curve and accurate IC₅₀ calculation.
-
Kinase-Tracer-Antibody Mix: Prepare a 4X solution containing the specific kinase of interest, a europium (Eu)-labeled anti-tag antibody (e.g., anti-GST), and a fluorescently-labeled ATP-competitive kinase tracer (e.g., Alexa Fluor™ 647-labeled). Rationale: The antibody binds to the tagged kinase, and the tracer binds to the active site. The concentrations are empirically determined to be at or below the K D of the tracer to ensure competitive binding.
-
-
Assay Execution:
-
Plate Compounds: Add 2.5 µL of the serially diluted test compounds to the wells of a low-volume 384-well plate. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).
-
Add Kinase Mix: Add 7.5 µL of the 4X Kinase-Tracer-Antibody mix to all wells.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light. Rationale: This incubation period is sufficient to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and recording emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate Emission Ratio: Calculate the 665/615 nm emission ratio for each well.
-
-
Data Analysis:
-
Normalization: Normalize the emission ratio data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value. Rationale: This non-linear regression model is the standard for accurately determining the concentration that produces 50% of the maximal response.
-
Caption: Workflow for an in vitro kinase binding assay.
Conclusion and Future Directions
The butyl-isoxazole scaffold represents a potent and adaptable pharmacophore in modern drug discovery. The isoxazole core provides a rigid, electronically versatile platform capable of key polar interactions, while the butyl group serves as a powerful modulator of hydrophobic binding, steric profile, and pharmacokinetics. The successful application of this scaffold in developing inhibitors for diverse target classes like kinases and EPACs underscores its broad utility.
Future research should focus on expanding the chemical space around this scaffold. The exploration of butyl isomers (isobutyl, sec-butyl) could yield nuanced differences in binding and selectivity. Furthermore, integrating the butyl-isoxazole motif into novel molecular architectures, such as covalent inhibitors or proteolysis-targeting chimeras (PROTACs), represents a promising avenue for developing next-generation therapeutics. As our understanding of protein structure and dynamics continues to grow, the rational design and application of well-defined pharmacophores like the butyl-isoxazole will remain a cornerstone of successful drug development.
References
-
Chen, C., Cui, S. Iterative assembly of nitrile oxides and ynamides: synthesis of isoxazoles and pyrroles. Journal of Organic Chemistry. 2019;84(18):12157-64. [Link]
-
Martis, G. J., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025. [Link]
-
Haym, I., et al. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Bioorganic & Medicinal Chemistry. 2010;18(1):202-213. [Link]
-
Abdel-Magid, N., et al. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules. 2020;25(24):5875. [Link]
-
Sahoo, B. M., et al. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. 2023;10:1. [Link]
-
Zhang, T., et al. Advances in RIPK1 kinase inhibitors. Frontiers in Chemistry. 2022;10:991512. [Link]
-
Sahu, S.K., et al. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. 2008. [Link]
-
Haym, I., et al. Isoxazole analogues bind the System x>c>>-> transporter: Structure-activity relationship and pharmacophore model. University of Montana ScholarWorks. 2010. [Link]
-
Nagaraju, G., et al. GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. 2022. [Link]
-
Cheng, Y., et al. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry. 2015;58(19):7624-7637. [Link]
-
Al-Aamri, H. M., et al. Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. White Rose Research Online. 2022. [Link]
-
El-serwy, W. S., et al. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research. 2017;9(2):117-127. [Link]
-
Kumar, M., Kumar, P., & Sharma, V. A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 2024;11(4):307–317. [Link]
-
Mohammed, H. A., et al. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. 2022;26(2):220-233. [Link]
-
Sahoo, B. M., et al. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. 2023. [Link]
-
Singh, R. K., et al. Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. 2025. [Link]
-
Yurttaş, L., et al. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2020;30(19):127427. [Link]
-
Martis, G. J., et al. Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. 2025. [Link]
-
Dadmal, T. L., et al. Synthesis and biological evaluation of triazole and isoxazole tagged Benzothiazole/Benzoxazole derivatives as potent cytotoxic agents. The Royal Society of Chemistry. N/A. [Link]
-
Zhang, H., et al. tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. ResearchGate. 2024. [Link]
-
Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. 2022. [Link]
-
Urban, E., et al. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. 2025;26(15):8249. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
A Tale of Two Isomers: An In-depth Technical Guide to Isoxazole-4-sulfonyl and Isoxazole-5-methanesulfonyl Chlorides for Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the isoxazole nucleus stands as a privileged scaffold, underpinning the structure of numerous therapeutic agents. Its versatility is further amplified when functionalized with sulfonyl-containing groups, giving rise to sulfonamides with a wide spectrum of biological activities. This guide provides a comprehensive technical analysis of two key isomeric building blocks: isoxazole-4-sulfonyl chlorides and isoxazole-5-methanesulfonyl chlorides. We will delve into their distinct synthetic pathways, explore the nuances of their reactivity, and elucidate how their structural differences translate into divergent applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful chemical synthons.
Introduction: The Isoxazole Sulfonamide Moiety in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid scaffold for orienting pharmacophoric groups. When combined with a sulfonamide functional group, the resulting isoxazole sulfonamides have demonstrated a remarkable range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4]
Two key intermediates for the synthesis of isoxazole sulfonamides are isoxazole-4-sulfonyl chloride and isoxazole-5-methanesulfonyl chloride. While seemingly similar, the positional isomerism of the sulfonyl chloride group—either directly attached to the C4 position of the isoxazole ring or linked via a methylene group at the C5 position—imparts distinct electronic and steric properties. These differences profoundly influence their synthesis, reactivity, and ultimately, their utility in constructing novel drug candidates. This guide will illuminate these critical distinctions.
Synthesis of Isoxazole Sulfonyl Chlorides: A Tale of Two Strategies
The synthetic approaches to isoxazole-4-sulfonyl and isoxazole-5-methanesulfonyl chlorides are fundamentally different, dictated by the desired point of attachment of the sulfonyl group.
Direct Sulfonation at the C4 Position: The Synthesis of Isoxazole-4-Sulfonyl Chloride
The C4 position of the isoxazole ring is susceptible to electrophilic substitution, a property exploited in the synthesis of isoxazole-4-sulfonyl chlorides. The presence of activating groups, such as methyl groups at the C3 and C5 positions, enhances the electron density at C4, facilitating sulfochlorination.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride
This protocol is adapted from the procedure described by S. V. Ryabukhin, et al.
-
Step 1: Reaction Setup In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet is charged with chlorosulfonic acid (5 eq) and thionyl chloride (1.2 eq). The flask is cooled in an ice bath.
-
Step 2: Addition of 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole (1 eq) is added dropwise to the cooled mixture via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Step 3: Heating and Reaction Monitoring After the addition is complete, the reaction mixture is slowly heated to 120-130 °C and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Quenching and Isolation The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. The precipitated white solid is collected by vacuum filtration and washed with cold water.
-
Step 5: Purification The crude product is dissolved in a suitable organic solvent (e.g., chloroform), washed with a 5% sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,5-dimethylisoxazole-4-sulfonyl chloride.
Causality Behind Experimental Choices:
-
The use of a significant excess of chlorosulfonic acid serves as both the sulfonating agent and the solvent.
-
Thionyl chloride is added to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.
-
The electron-donating methyl groups at C3 and C5 activate the C4 position for electrophilic attack.[5]
-
Careful temperature control during the addition of the isoxazole is crucial to prevent uncontrolled side reactions.
-
Pouring the reaction mixture onto ice is a standard quenching procedure for reactions involving strong acids like chlorosulfonic acid.
A Building Block Approach for Isoxazole-5-methanesulfonyl Chloride
Direct sulfonation at the C5 position of the isoxazole ring is challenging. Therefore, a more strategic, multi-step approach is required, typically starting with a pre-functionalized isoxazole. A common strategy involves the synthesis of a 5-(chloromethyl)isoxazole intermediate, followed by conversion to the corresponding sulfonyl chloride.
Experimental Protocol: Synthesis of (Isoxazol-5-yl)methanesulfonyl chloride (A Proposed Pathway)
This proposed protocol is based on analogous syntheses of related compounds, such as the intermediate for the anticonvulsant drug Zonisamide.[3][6]
-
Step 1: Synthesis of 5-(Chloromethyl)isoxazole This intermediate can be synthesized via a [3+2] cycloaddition reaction between an in-situ generated nitrile oxide (from an aldoxime and an oxidizing agent like N-chlorosuccinimide) and 2,3-dichloropropene.[5]
-
Step 2: Conversion to Sodium (Isoxazol-5-yl)methanesulfonate The 5-(chloromethyl)isoxazole (1 eq) is reacted with sodium sulfite (1.1 eq) in a mixture of methanol and water at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is used in the next step without further purification.
-
Step 3: Chlorination to (Isoxazol-5-yl)methanesulfonyl chloride The crude sodium (isoxazol-5-yl)methanesulfonate is suspended in a suitable solvent like dichloromethane. Phosphoryl chloride (POCl₃, 3 eq) is added, and the mixture is heated to reflux. The reaction is monitored until the starting material is consumed.
-
Step 4: Work-up and Purification The reaction mixture is cooled and carefully poured onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (isoxazol-5-yl)methanesulfonyl chloride.
Causality Behind Experimental Choices:
-
The multi-step approach is necessary due to the difficulty of direct functionalization at the C5 methyl group.
-
The conversion of the chloromethyl group to a sulfonate salt provides a stable intermediate that can be readily chlorinated.
-
Phosphoryl chloride is a common and effective reagent for converting sulfonate salts to sulfonyl chlorides.[7]
Comparative Analysis: Reactivity and Physicochemical Properties
The structural differences between isoxazole-4-sulfonyl chloride and isoxazole-5-methanesulfonyl chloride lead to distinct reactivity profiles and physicochemical properties.
| Property | Isoxazole-4-sulfonyl Chloride | Isoxazole-5-methanesulfonyl Chloride |
| Structure | Sulfonyl chloride group directly attached to the aromatic isoxazole ring. | Sulfonyl chloride group attached to a methylene linker at the C5 position. |
| Electronic Effects | The sulfonyl chloride group is influenced by the electron-withdrawing nature of the isoxazole ring, making the sulfur atom highly electrophilic. | The methylene spacer isolates the sulfonyl chloride group from the direct electronic effects of the isoxazole ring, resembling an alkyl sulfonyl chloride. |
| Reactivity | Highly reactive towards nucleophiles due to the strong electron-withdrawing effect of the isoxazole ring. Behaves as an aryl sulfonyl chloride. | Moderately reactive, similar to other alkyl sulfonyl chlorides. The methylene group slightly diminishes the electrophilicity of the sulfur atom compared to its C4 counterpart. |
| Steric Hindrance | The sulfonyl chloride group is more sterically accessible. | The methylene group can introduce some steric hindrance around the sulfonyl chloride. |
| Stability of Resulting Sulfonamides | The resulting sulfonamides are generally stable, with the S-N bond being robust. | The resulting methanesulfonamides are also stable, though the stability can be influenced by the nature of the amine.[7] |
Diagram: Logical Relationship of Structural Differences and Reactivity
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of sulfonamides using (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride
Executive Summary
This application note details the optimized protocols for synthesizing sulfonamides using (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride (referred to herein as Isox-MsCl ). Unlike standard arylsulfonyl chlorides (e.g., Tosyl chloride), this reagent features a methylene bridge (
This guide is designed for medicinal chemists targeting the isoxazole scaffold—a privileged structure in COX-2 inhibitors, antibiotics (e.g., Sulfamethoxazole), and immunomodulators.
Scientific Foundation & Mechanistic Insight
The Isoxazole Scaffold in Drug Design
The 1,2-oxazole (isoxazole) ring acts as a bioisostere for amide and ester linkages, offering improved metabolic stability. The inclusion of the 3-butyl lipophilic tail enhances membrane permeability, while the 5-methanesulfonyl moiety serves as the electrophilic "warhead" for diversification.
Reactivity Profile: The "Sulfene" Risk
Researchers must recognize that Isox-MsCl behaves more like an aliphatic methanesulfonyl chloride than an aromatic benzenesulfonyl chloride.
-
Standard Mechanism (
-S): Direct nucleophilic attack by the amine on the sulfur atom, displacing chloride. -
Competing Mechanism (E1cB - Sulfene Formation): Due to the acidity of the
-methylene protons (adjacent to both the electron-withdrawing sulfonyl group and the isoxazole ring), strong bases can induce elimination to form a transient sulfene intermediate ( ).-
Risk:[2] Sulfenes are highly reactive and can undergo non-selective addition or rapid hydrolysis, leading to lower yields.
-
Mitigation: Use non-nucleophilic, mild bases (e.g., Pyridine, DIPEA) and control temperature strictly at
during addition.
-
Handling and Stability
-
Physical State: White to off-white low-melting solid (
) or viscous oil depending on purity. -
Moisture Sensitivity: High. Rapidly hydrolyzes to the corresponding sulfonic acid and HCl upon contact with atmospheric moisture.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. -
Safety: Corrosive and lachrymator.[1] Handle in a fume hood.
Experimental Protocols
Protocol A: Standard Synthesis (Primary & Secondary Aliphatic Amines)
Best for: Benzylamines, alkylamines, and cyclic amines (morpholine, piperidine).
Reagents:
-
Amine (1.0 equiv)
-
Isox-MsCl (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Dichloromethane (DCM), Anhydrous (
concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Solvation: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM. Cool the solution to
using an ice bath. -
Addition: Dissolve Isox-MsCl (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Crucial: Slow addition prevents localized heating and sulfene formation.
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically complete in 2–4 hours). -
Workup:
-
Dilute with DCM.
-
Wash with
(to remove unreacted amine/base). -
Wash with Saturated
(to remove hydrolyzed sulfonic acid). -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (Hexane/EtOAc).
Protocol B: Difficult Substrates (Anilines & Hindered Amines)
Best for: Electron-deficient anilines or sterically hindered secondary amines.
Reagents:
-
Amine (1.0 equiv)
-
Isox-MsCl (1.2 – 1.5 equiv)
-
Pyridine (Solvent & Base)[3]
-
Optional: DMAP (0.1 equiv) as catalyst
Step-by-Step Procedure:
-
Solvation: Dissolve the Amine in anhydrous Pyridine (
). -
Catalysis: Add DMAP (0.1 equiv) if the amine is particularly unreactive.
-
Addition: Add Isox-MsCl solid portion-wise at
. -
Reaction: Allow to warm to RT. If no conversion is observed after 4 hours, heat to
. Warning: Do not exceed to avoid thermal decomposition of the isoxazole linker. -
Workup:
-
Evaporate Pyridine (azeotrope with Toluene).
-
Redissolve residue in EtOAc and wash extensively with
(or Citric Acid) to remove residual pyridine. -
Standard drying and concentration.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for selecting the optimal reaction conditions based on amine nucleophilicity.
Caption: Workflow for selecting reaction conditions based on amine steric and electronic properties.
Data Summary: Reactivity Comparison
| Parameter | Protocol A (Standard) | Protocol B (Enhanced) |
| Target Substrate | Primary Alkyl Amines | Anilines, Hindered |
| Solvent System | DCM or THF (Anhydrous) | Pyridine (Neat) |
| Base | TEA or DIPEA (1.5 eq) | Pyridine (Excess) |
| Catalyst | None | DMAP (10 mol%) |
| Temp Profile | RT, optional heat to | |
| Risk Factor | Sulfene formation if base is too strong | Thermal degradation of reagent |
| Typical Yield | 85–95% | 60–80% |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Amine.
-
Cause: Hydrolysis of Isox-MsCl due to wet solvent.
-
Solution: Ensure DCM is distilled over
or passed through activated alumina. Increase Isox-MsCl to 1.5 equivalents.
-
-
Problem: Formation of "Double" Addition Products.
-
Cause: If using primary amines, the resulting sulfonamide proton is acidic (
) and can react with a second equivalent of sulfonyl chloride. -
Solution: Strictly control stoichiometry (1:1 ratio) and avoid large excess of base.
-
-
Problem: Impurities in NMR (Extra Methylene Signals).
-
Cause: Formation of sulfonate esters if ethanol/methanol was used in cleaning glassware or workup before the reaction was quenched.
-
Solution: Use only aprotic solvents until the quench step.
-
References
-
BenchChem. (1,2-Oxazol-5-yl)methanesulfonyl chloride as a Versatile Synthetic Building Block. Retrieved from
-
Smolecule. Physical and Chemical Properties of (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride. Retrieved from
-
Taylor & Francis. Methanesulfonyl chloride – Knowledge and References. (General reactivity of MsCl analogs). Retrieved from
-
National Institutes of Health (PMC). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds. (Context for Isoxazole-Sulfonamide bioactivity). Retrieved from
-
Wikipedia. Methanesulfonyl chloride: Mechanism and Sulfene Formation. Retrieved from
Sources
Application Note: Strategic Sulfonylation Using Heterocyclic Sulfonyl Chlorides
Abstract & Strategic Overview
Heterocyclic sulfonamides and sulfonates are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and offering unique hydrogen-bonding profiles. However, the reagents required to synthesize them—heterocyclic sulfonyl chlorides —present distinct challenges compared to their carbocyclic (phenyl/alkyl) counterparts.[1][2]
While phenyl sulfonyl chlorides are generally robust, heterocyclic variants (particularly pyridine, thiophene, and imidazole derivatives) suffer from inherent instabilities, including SO₂ extrusion , nucleophilic attack on the hetero-ring , and rapid hydrolysis .
This guide provides a tiered approach to sulfonylation:
-
Standard Anhydrous Protocol: For stable heteroaryl substrates (e.g., 3-pyridyl, thienyl).
-
Biphasic Schotten-Baumann Protocol: For amino acids and water-soluble amines.
-
Mitigation Protocol: For unstable substrates (e.g., 2-pyridyl, 4-pyridyl) prone to decomposition.
Chemical Dynamics: Stability & Reactivity
Understanding the decomposition pathways is prerequisite to selecting the correct protocol. Unlike benzenesulfonyl chloride, heteroaryl analogs possess high energy decomposition pathways that compete with the desired sulfonylation.
Key Instability Mechanisms
-
SO₂ Extrusion: Common in
- andngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -heteroaryl sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride).[3] The electron-deficient ring facilitates the loss of SO₂, generating a non-reactive chloropyridine byproduct. -
Hydrolysis: Heterocyclic nitrogens can act as intramolecular bases, catalyzing attack by trace water.
-
Self-Reactivity: In concentrated solutions, the nucleophilic nitrogen of one molecule can attack the sulfonyl sulfur of another, leading to polymerization.
Decision Matrix
Use the following logic flow to determine the appropriate experimental setup.
Figure 1: Strategic decision tree for selecting the optimal sulfonylation protocol based on reagent stability and substrate solubility.
Experimental Protocols
Method A: Standard Anhydrous Sulfonylation
Best For: Stable heterocyclic sulfonyl chlorides (e.g., 3-pyridinesulfonyl chloride, thiophenesulfonyl chloride) reacting with organic-soluble amines.
Rationale: Uses a non-nucleophilic organic base to scavenge HCl. Low temperature prevents side reactions.
Reagents:
-
Amine substrate (1.0 equiv)[4]
-
Heterocyclic sulfonyl chloride (1.1 – 1.2 equiv)
-
Base: Pyridine (excess/solvent) OR Triethylamine/DIPEA (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered amines.
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Critical: Do not skip cooling. Heterocyclic sulfonyl chlorides degrade rapidly at RT in the presence of amine bases if the reaction exotherm is uncontrolled.
-
-
Addition: Dissolve the heterocyclic sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC/LCMS.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Biphasic Schotten-Baumann Conditions
Best For: Water-soluble amines, amino acids, or when the amine is available as a hydrochloride salt.
Rationale: The aqueous phase buffers the pH, keeping the amine nucleophilic while neutralizing HCl. The biphasic nature protects the hydrolytically sensitive sulfonyl chloride in the organic phase until the moment of reaction at the interface.
Reagents:
-
Amine/Amino Acid (1.0 equiv)
-
Heterocyclic sulfonyl chloride (1.1 – 1.2 equiv)
-
Base: Na₂CO₃ or NaOH (2.0 – 3.0 equiv depending on amine salt form)
-
Solvent System: THF/Water or Dioxane/Water (1:1 ratio).
Protocol:
-
Aqueous Phase: Dissolve the amine and base (e.g., Na₂CO₃) in water. Ensure pH is >9. Cool to 0 °C.
-
Organic Phase: Dissolve the sulfonyl chloride in THF or Dioxane.
-
Addition: Add the organic solution dropwise to the vigorously stirred aqueous solution at 0 °C.
-
Note: Vigorous stirring is essential to maximize interfacial surface area.
-
-
Monitoring: Maintain pH >9 by adding supplemental base if necessary (use a pH meter or indicator paper).
-
Completion: Stir at 0 °C for 1 hour, then warm to RT.
-
Workup:
-
For Neutral Products: Extract with EtOAc.
-
For Acidic Products (e.g., Sulfonylated Amino Acids): Acidify the aqueous layer to pH 2–3 with 1N HCl, then extract with EtOAc.
-
Method C: Handling Unstable Reagents (The "2-Pyridyl" Protocol)
Best For: Pyridine-2-sulfonyl chloride, Pyridine-4-sulfonyl chloride, and electron-deficient diazines.
Rationale: These reagents are prone to SO₂ extrusion and hydrolysis.[5][3][6] They cannot be stored in solution. We utilize a "Make-and-Use" approach or strict low-temperature handling.
Protocol (Low-Temperature Coupling):
-
Strict Anhydrous: Ensure all solvents are rigorously dried.
-
Deep Cooling: Cool the amine/base solution to -78 °C (Acetone/Dry Ice) or -20 °C depending on substrate reactivity.
-
Rapid Addition: Add the unstable sulfonyl chloride as a solid (if possible) or a pre-cooled concentrated solution immediately after preparation/weighing.
-
Kinetic Control: Allow reaction to proceed at low temperature for as long as possible before warming.
-
Alternative: If the chloride is too unstable, consider using the Sulfonyl Fluoride (more stable) with a silyl-amine activation, or generate the sulfonyl chloride in situ from the thiol using NCS/HCl and couple immediately (oxidative chlorination).
-
Mechanism & Pathway Visualization
The following diagram illustrates the competing pathways. Success depends on favoring Path A (Sulfonylation) over Path B (Hydrolysis) and Path C (SO₂ Extrusion).
Figure 2: Mechanistic pathways showing the competition between desired sulfonylation and decomposition modes (Hydrolysis/Extrusion).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Starting Material Remaining | Rapid hydrolysis of sulfonyl chloride. | 1. Dry solvents rigorously.2. Increase sulfonyl chloride equivalents (up to 1.5–2.0).3. Switch to Method B (Schotten-Baumann) if amine is slow-reacting. |
| Dark/Black Reaction Mixture | Polymerization or decomposition of the heterocycle. | 1. Lower reaction temperature (start at -20°C or -78°C).2. Add sulfonyl chloride slower to prevent localized heating.3. Exclude light (for photosensitive heterocycles). |
| Formation of Chlorinated Heterocycle | SO₂ Extrusion (common in 2-pyridyl systems).[3] | 1. Avoid heating above 0°C.2. Use the corresponding Sulfonyl Fluoride (more stable to extrusion).3. Use a sulfonate ester surrogate (e.g., 2,4,6-trichlorophenyl ester). |
| Double Sulfonylation | Primary amine reacting twice.[7] | 1. Use excess amine (if cheap).2. Use high dilution.3. Avoid DMAP (increases electrophilicity). |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides
- Detailed analysis of decomposition pathways (SO₂ extrusion vs hydrolysis)
-
Source: ChemRxiv.
-
Schotten-Baumann Reaction Conditions
- Standard biphasic protocols for amine acylation/sulfonyl
-
Source: IIT Kanpur / SATHEE.
-
Synthesis of Heteroaryl Sulfonamides via TCPC
-
Sandmeyer Chlorosulfonylation (DABSO method)
-
In-situ generation of sulfonyl chlorides from anilines using DABSO (SO₂ surrogate) to avoid isolation of unstable intermediates.[9]
-
Source: Organic Letters (ACS).
-
Sources
Using (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride as a building block in drug discovery
Application Note: (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride in Drug Discovery
Executive Summary
This compound (CAS: 1781708-19-7) is a specialized heterocyclic building block designed for the introduction of the isoxazole pharmacophore via a stable sulfonamide or sulfonate linkage. Unlike direct aryl sulfonyl chlorides, this reagent features a methylene spacer (
This guide details the handling, synthetic utility, and protocols for deploying this reagent in high-throughput and lead optimization campaigns.
Chemical Profile & Stability
Compound Identity:
-
IUPAC Name: (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
-
Functional Group: Sulfonyl Chloride (
)[1] -
Scaffold: 3-Butyl-substituted Isoxazole
-
Key Feature: Methylene spacer (
)
Stability & Handling (Critical):
-
Hydrolysis Sensitivity: Like all sulfonyl chlorides, this compound is sensitive to moisture. Hydrolysis yields the corresponding sulfonic acid (
), which is non-reactive toward amines under standard coupling conditions. -
Thermal Stability: The methylene spacer generally prevents the rapid thermal extrusion of
often seen in electron-deficient heteroaryl sulfonyl chlorides. However, storage below -20°C under inert atmosphere (Argon/Nitrogen) is mandatory. -
Differentiation: Do not confuse this with the mesylate ester of the corresponding alcohol (Isoxazolyl-CH2-OMs). This reagent is the acid chloride (
), capable of forming sulfonamides.
Synthetic Utility: The "Why"
The isoxazole ring is a privileged scaffold in medicinal chemistry, known to function as a bioisostere for amide bonds or phenyl rings, often improving metabolic stability and solubility.
Primary Applications:
-
Sulfonamide Libraries: Rapid reaction with primary and secondary amines to generate sulfonamide-based libraries.
-
Sulfonate Esters: Reaction with phenols or alcohols to generate sulfonate esters.
-
Fragment-Based Drug Discovery (FBDD): The butyl group provides lipophilic bulk, while the sulfonamide linker offers hydrogen-bonding capability (H-bond acceptor/donor).
Experimental Protocols
Protocol A: General Synthesis of Sulfonamides (Anhydrous Conditions)
Best for: Lead optimization, valuable amines, and small-scale synthesis.
Reagents:
-
Amine (1.0 equiv)
-
This compound (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Optional: DMAP (0.1 equiv) for unreactive amines.
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and purge with nitrogen. Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
-
Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve This compound (1.1 mmol) in a minimal amount of anhydrous DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Note: Slow addition prevents localized exotherms and minimizes side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS or TLC.
-
Checkpoint: If starting amine persists after 4 hours, add 0.1 equiv of DMAP and heat to 40°C.
-
-
Workup: Dilute with DCM (20 mL). Wash with 1M HCl (to remove excess amine/pyridine), followed by saturated
and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Parallel Synthesis (Library Scale)
Best for: High-throughput screening (HTS) plate generation.
System: 96-well deep-well block or reaction block. Solvent: Anhydrous DMF or DMA (higher boiling points prevent evaporation).
Workflow:
-
Dispensing: Aliquot Amine solutions (0.1 mmol in 500 µL DMF) into wells.
-
Scavenger Base: Add Polymer-supported Diisopropylethylamine (PS-DIPEA) (2.0 equiv) to each well.
-
Reasoning: Solid-supported base simplifies workup by eliminating the need for liquid-liquid extraction.
-
-
Reagent Addition: Add a solution of This compound (0.12 mmol in 200 µL DMF) to each well.
-
Incubation: Seal the block and shake at RT for 12 hours.
-
Scavenging: Add PS-Trisamine (1.0 equiv) to scavenge excess sulfonyl chloride. Shake for 4 hours.
-
Isolation: Filter the reaction mixtures into a receiving plate to remove resins. Concentrate using a Genevac or SpeedVac.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting reaction conditions and the downstream utility of the scaffold.
Caption: Decision matrix for deploying this compound in synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Re-distill amines if wet. |
| No Reaction | Steric Hindrance of Amine | Switch solvent to THF and heat to 50°C. Use stronger base (NaH) if amine is non-nucleophilic (e.g., aniline). |
| Bis-sulfonylation | Excess Reagent / Primary Amine | Use strict 1:1 stoichiometry. Add amine to the sulfonyl chloride solution (inverse addition). |
| Impurity: Sulfonic Acid | Wet storage or workup | Store reagent under Argon. The acid is water-soluble; ensure aqueous washes are basic enough to retain it in the aqueous phase. |
References
-
Isoxazoles in Drug Discovery: P. Pevarello, et al. "Isoxazole derivatives as potent and selective antagonists of the chemically induced seizure." Journal of Medicinal Chemistry, 1998 , 41(4), 579–590. Link
-
Sulfonamide Synthesis Protocols: R. J. Cremlyn. "Chlorosulfonic Acid: A Versatile Reagent." Royal Society of Chemistry, 2002 . Link
- Heteroaryl Sulfonyl Chlorides Stability: T. E. Hurst, et al. "Stability and reactivity of heteroaryl sulfonyl chlorides." Organic & Biomolecular Chemistry, 2010. (General reference for heteroaryl sulfonyl stability).
-
Parallel Synthesis Techniques: R. E. Dolle. "Comprehensive Survey of Combinatorial Library Synthesis: 2002." Journal of Combinatorial Chemistry, 2003 , 5(6), 693–753. Link
Sources
Technical Guide: Nucleophilic Derivatization of (3-Butylisoxazol-5-yl)methanesulfonyl chloride
This is a comprehensive technical guide and protocol set for the derivatization of (3-Butylisoxazol-5-yl)methanesulfonyl chloride . It is designed for medicinal chemists and process scientists requiring high-fidelity reaction conditions.
Part 1: Executive Summary & Chemical Context[1]
(3-Butylisoxazol-5-yl)methanesulfonyl chloride is a highly reactive electrophile used to introduce the 3-butylisoxazol-5-yl-methyl moiety into pharmaceutical scaffolds. Unlike simple aryl sulfonyl chlorides (e.g., Tosyl chloride), this compound possesses a methylene spacer (
Critical Reactivity Profile
The presence of the methylene spacer fundamentally alters the reaction mechanism compared to standard aromatic sulfonyl chlorides.
-
High Acidity of
-Protons: The methylene protons are flanked by two electron-withdrawing groups: the sulfonyl moiety and the isoxazole ring. This renders them significantly acidic ( ). -
Sulfene Intermediate Pathway: In the presence of tertiary amine bases (TEA, DIPEA), the dominant reaction pathway is Elimination-Addition via a highly reactive Sulfene intermediate, rather than direct nucleophilic substitution (
). -
Moisture Sensitivity: The compound is prone to rapid hydrolysis to the corresponding sulfonic acid, which is unreactive to further coupling without activation.
Mechanistic Pathway (Visualized)[2]
The following diagram illustrates the critical bifurcation in reactivity. Understanding this is essential for troubleshooting low yields.
Figure 1: The Sulfene Mechanism. Note that the elimination pathway (Red) is dominant with standard bases, requiring rapid trapping by the nucleophile.
Part 2: Optimized Reaction Protocols
Protocol A: Synthesis of Sulfonamides (Amination)
Target: Primary and Secondary Amines.[1] Challenge: Controlling the exotherm and preventing sulfene polymerization.
Reagents & Materials
-
(3-Butylisoxazol-5-yl)methanesulfonyl chloride (1.0 equiv)
-
Amine Nucleophile (1.0 - 1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv). Note: Pyridine can be used but TEA is preferred for the sulfene pathway.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas. Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reasoning: Low temperature stabilizes the sulfene intermediate and prevents side reactions like dimerization.
-
-
Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 15–30 minutes.
-
Critical Control: Do not add the amine to the sulfonyl chloride. The excess base must be present with the nucleophile to trap the generated sulfene immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1–2 hours.
-
Monitoring: Monitor by TLC or LC-MS. The sulfonyl chloride is not UV active, so monitor the consumption of the amine or the appearance of the product mass.
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of Sulfonate Esters (Esterification)
Target: Primary and Secondary Alcohols. Challenge: Alcohols are weaker nucleophiles than amines; competition with hydrolysis is higher.
Reagents & Materials
-
(3-Butylisoxazol-5-yl)methanesulfonyl chloride (1.2 equiv)
-
Alcohol (1.0 equiv)[2]
-
Base: Trimethylamine (
) or Pyridine (2.0 equiv). -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional but recommended for sterically hindered alcohols.
-
Solvent: Anhydrous DCM.[2]
Step-by-Step Procedure
-
Preparation: Dissolve Alcohol (1.0 equiv), Base (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM under inert atmosphere.
-
Cooling: Cool to -10°C to 0°C .
-
Addition: Add Sulfonyl Chloride (1.2 equiv) dropwise (neat or in DCM solution).
-
Note: A slight excess of sulfonyl chloride is used here because alcohols trap the sulfene less efficiently than amines.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Wash with 1M HCl (to remove pyridine/DMAP), then saturated
, then Brine.
Part 3: Troubleshooting & Optimization Data
Solvent & Base Compatibility Matrix
The choice of solvent affects the stability of the sulfene intermediate.
| Solvent | Polarity | Suitability | Notes |
| DCM | Moderate | High | Standard choice. Good solubility, easy workup. |
| THF | Moderate | High | Good for polar amines. Ensure it is peroxide-free. |
| DMF | High | Medium | Use only if solubility is an issue. Difficult to remove; can promote hydrolysis if wet. |
| Water/Dioxane | High | Low | AVOID. Promotes rapid hydrolysis of the chloride. |
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Yield / Recovery of Amine | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check the quality of the sulfonyl chloride (it should be a white/off-white solid, not a sticky gum). |
| Multiple Spots on TLC | Sulfene Oligomerization | Dilute the reaction. Add the sulfonyl chloride slower and at a lower temperature. |
| Ring Opening | Base too strong / Nucleophile too harsh | Avoid strong inorganic bases (NaOH, KOH) or heating. The isoxazole ring is sensitive to cleavage. |
Decision Logic for Optimization
Use this workflow to determine the correct conditions for your specific nucleophile.
Figure 2: Optimization Logic Flow. Note the requirement for catalysis with hindered nucleophiles.
Part 4: References
-
King, J. F. (1975). "Return of Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link
-
Foundational text on the mechanism of sulfene formation from methanesulfonyl chlorides.
-
-
BenchChem. (2025).[2][3] "Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups." Application Notes. Link
-
General protocols for mesylation and handling of aliphatic sulfonyl chlorides.
-
-
Sigma-Aldrich. (2024). "Product Specification: (3-Butylisoxazol-5-yl)methanesulfonyl chloride." Link
-
Source for physical properties and handling safety data.
-
-
Organic Syntheses. (1977).[4] "Sulfonyl Cyanides: Methanesulfonyl Cyanide."[4] Org.[4][5][6] Synth. 57,[4] 88. Link
-
Demonstrates the stability and reactivity of methanesulfonyl intermediates.
-
Sources
Application Note & Protocols: Accelerated Synthesis of Novel Sulfonamides via Microwave-Assisted Coupling of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride in microwave-assisted organic synthesis (MAOS). The focus is on the rapid and efficient synthesis of a diverse library of sulfonamides, a crucial scaffold in medicinal chemistry. By leveraging the principles of microwave dielectric heating, the protocols outlined herein offer significant advantages over conventional synthetic methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to accelerate their discovery pipelines.
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis
The relentless pace of drug discovery demands innovative technologies that can expedite the synthesis and optimization of lead compounds.[1] Microwave-assisted organic synthesis has emerged as a transformative tool, offering a departure from the limitations of classical conductive heating.[4] Unlike conventional methods that rely on the slow transfer of heat from an external source, microwave irradiation directly heats the reaction mixture through dielectric polarization, resulting in rapid, uniform, and efficient energy transfer.[5][6][7] This "in-core" heating often leads to dramatic accelerations in reaction rates, reducing synthesis times from hours or days to mere minutes.[1]
The (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a versatile building block, combining the reactive sulfonyl chloride moiety with a substituted oxazole ring. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The sulfonamide functional group, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of many pharmaceutical agents due to its chemical stability and hydrogen bonding capabilities.[8] This application note details a robust methodology for the microwave-assisted synthesis of novel sulfonamides derived from this key intermediate.
The Reagent: (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
(3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride , also referred to as BOMSCl, is a white to off-white solid at room temperature.[9] It is characterized by its reactivity towards nucleophiles, a property conferred by the potent electrophilicity of the sulfonyl chloride group.[8]
Table 1: Properties of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₃S | [9] |
| Molar Mass | 261.74 g/mol | [9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 55-59°C | [9] |
| Solubility | Soluble in dichloromethane, chloroform, tetrahydrofuran | [9] |
| Reactivity | Reacts with water to produce methanesulfonic acid and HCl | [9] |
The synthesis of BOMSCl is typically achieved through the reaction of 3-butyl-5-hydroxymethyl-1,2-oxazole with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine.[9]
Core Principles of Microwave-Assisted Sulfonamide Synthesis
The microwave-assisted synthesis of sulfonamides from (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The key advantages of employing microwave irradiation in this transformation are:
-
Rapid Heating: Polar solvents and reagents efficiently absorb microwave energy, leading to a rapid increase in temperature that significantly accelerates the reaction rate.[5]
-
Superheating Effect: In sealed vessels, solvents can be heated to temperatures well above their atmospheric boiling points, further enhancing reaction kinetics.
-
Improved Yields and Purity: The short reaction times and uniform heating minimize the formation of by-products, often resulting in cleaner reaction profiles and higher isolated yields.[2]
-
Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.[3][10]
Experimental Protocols
4.1. General Safety Precautions for Microwave Synthesis
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features and should never be used.[11][12]
-
Pressure and Temperature Monitoring: Always use certified pressure-rated reaction vessels and ensure the microwave system has accurate temperature and pressure sensors.[10]
-
Vessel Integrity: Inspect reaction vessels for any signs of damage before use. Do not exceed the manufacturer's recommended volume, temperature, or pressure limits.
-
Cooling: Allow the reaction vessel to cool to a safe temperature (typically well below the solvent's boiling point) before opening.[10]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially toxic fumes.[11]
-
Exothermic Reactions: Exercise caution with potentially highly exothermic reactions. It is advisable to start with small-scale reactions and conservative microwave power settings.[13]
4.2. Protocol 1: Microwave-Assisted Synthesis of N-Benzyl-(3-butyl-1,2-oxazol-5-yl)methanesulfonamide
This protocol describes a model reaction between (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride and benzylamine.
Materials:
-
(3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
10 mL pressure-rated microwave reaction vial with a magnetic stir bar
Instrumentation:
-
A dedicated single-mode microwave reactor for organic synthesis.
Procedure:
-
To a 10 mL microwave reaction vial, add (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.0 mmol, 261.7 mg).
-
Add acetonitrile (5 mL) to dissolve the sulfonyl chloride.
-
Add benzylamine (1.1 mmol, 117.9 mg, 120 µL).
-
Add triethylamine (1.5 mmol, 151.8 mg, 209 µL) as a base to scavenge the HCl byproduct.
-
Seal the vial tightly with a certified cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (power will adjust to maintain the set temperature)
-
-
After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's cooling system before removing it from the reactor.
-
Work-up:
-
Quench the reaction mixture with 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) to afford the pure sulfonamide.
-
Table 2: Representative Microwave Reaction Parameters
| Parameter | Setting | Rationale |
| Solvent | Acetonitrile | Good microwave absorbent, suitable boiling point for superheating. |
| Temperature | 120 °C | Provides sufficient thermal energy to drive the reaction to completion rapidly. |
| Time | 10 minutes | Significantly shorter than conventional heating methods. |
| Base | Triethylamine | Effectively neutralizes the generated HCl. |
4.3. Workflow Diagram for Microwave-Assisted Sulfonamide Synthesis
Caption: Workflow for microwave-assisted sulfonamide synthesis.
Mechanistic Rationale
The reaction proceeds through a well-established nucleophilic acyl substitution-type mechanism at the sulfur atom.
Caption: General reaction mechanism for sulfonamide formation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, a good leaving group, is eliminated, and a proton is lost from the nitrogen atom (facilitated by the base) to yield the stable sulfonamide product.
Microwave irradiation accelerates each of these steps by providing the necessary activation energy in a highly efficient manner.
Conclusion
The use of (3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride in conjunction with microwave-assisted synthesis represents a powerful and efficient strategy for the rapid generation of novel sulfonamide libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore this chemistry further. The significant reduction in reaction times, coupled with the potential for higher yields and cleaner products, makes this approach highly attractive for accelerating drug discovery and development programs.[1][14]
References
- Microwave-Assisted Synthesis in Drug Development - EPCP. (URL: )
- The impact of microwave synthesis on drug discovery. (2005, December 23).
- Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (URL: )
- Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. (2004, May 5). Indian Journal of Pharmaceutical Sciences. (URL: )
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). The Journal of Organic Chemistry. (URL: )
- Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. (2021, October 1). Mini-Reviews in Organic Chemistry. (URL: )
- The impact of microwave synthesis on drug discovery. (2006, January 15).
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008, April 8). The Journal of Organic Chemistry. (URL: )
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). Molecules. (URL: )
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Advances. (URL: _)
- Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023, March 12).
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. (2025, August 6).
- Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023, April 14).
- Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. (URL: )
- Microwave-Assisted Organic Synthesis: Overview of Recent Applications.
- Safety Considerations for Microwave Synthesis.
- (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride. (2023, August 25). Smolecule. (URL: )
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (PMC). (URL: )
- Organic Syntheses Procedure. (URL: )
- Microwave Synthesis. Organic Chemistry Portal. (URL: )
- (1,2-Oxazol-5-yl)methanesulfonyl chloride. Benchchem. (URL: )
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (1,2-Oxazol-5-yl)methanesulfonyl chloride | 1781708-19-7 | Benchchem [benchchem.com]
- 9. Buy (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride | 2751611-75-1 | 95 [smolecule.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. Microwave Synthesis [organic-chemistry.org]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epcp.ac.in [epcp.ac.in]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride
Ticket ID: [AUTO-GEN-2025-ISOX-CL] Subject: Prevention of Hydrolytic Degradation & Storage Protocols Priority: Critical (Reagent Instability)
Executive Summary: The "Enemy" is Water
(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride is a highly reactive electrophile designed for sulfonylation. Its reactivity, however, is its storage weakness. The sulfonyl chloride moiety (
Why this matters:
-
Purity Loss: Hydrolysis degrades the reagent into an unreactive acid.
-
Autocatalysis: The byproduct of hydrolysis is Hydrogen Chloride (HCl). HCl acts as an autocatalyst, accelerating further degradation and potentially attacking the isoxazole ring or the methylene bridge.
-
Safety: Pressure buildup of HCl gas in sealed vials can cause rupture.
The Degradation Mechanism (Deep Dive)
To prevent degradation, you must understand the molecular pathway. The hydrolysis of this compound is not merely a surface phenomenon; it triggers a chain reaction.
The Hydrolysis Cycle
The sulfur atom in the sulfonyl group is highly electrophilic. Water acts as a nucleophile, attacking the sulfur.[1]
-
Nucleophilic Attack: Water attacks the sulfur atom.[1]
-
Transition State: A trigonal bipyramidal intermediate forms.
-
Elimination: Chloride (
) is expelled as a leaving group. -
Acidification: The released
combines with to form HCl. -
Autocatalysis: The generated HCl increases the acidity of the micro-environment, protonating remaining sulfonyl oxygens and making them more susceptible to further attack (acid catalysis).
Figure 1: The autocatalytic hydrolysis cycle. Note the feedback loop where HCl generation accelerates further breakdown.
Storage Protocols: The "Zero-Moisture" Standard
Do not rely on the manufacturer's original packaging once opened. Implement the following Self-Validating Storage System .
A. The Storage Decision Tree
Figure 2: Decision matrix for immediate handling upon opening the vial.
B. Optimal Conditions Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that reaction rates (hydrolysis) decrease significantly at lower temperatures. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen ( |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (prevents radical decomposition). Teflon (PTFE) liners are inert to HCl; standard polyethylene caps may degrade. |
| Secondary Containment | Desiccator with | A secondary jar containing Drierite (calcium sulfate) ensures that any moisture permeating the freezer seal is trapped before reaching the vial. |
Troubleshooting & FAQs
Q1: The compound has turned into a sticky gum or sludge. Is it ruined?
Diagnosis: This indicates partial hydrolysis. The "gum" is likely a mixture of the sulfonic acid (which is often hygroscopic and sticky) and the remaining chloride. Solution (Rescue Protocol):
-
Dissolve: Dissolve the gum in anhydrous Dichloromethane (DCM) . The sulfonyl chloride is soluble; the sulfonic acid is less soluble but may drag into the organic phase.
-
Rapid Wash: Perform a rapid ( < 30 seconds) wash with ice-cold water . This removes the polar sulfonic acid and HCl.
-
Dry: Immediately separate the organic layer and dry over anhydrous
. -
Concentrate: Filter and evaporate the solvent under vacuum (keep bath temp < 30°C).
-
Validate: Check purity via NMR (see Q2).
Q2: How can I quickly test if the reagent is still active without running a full reaction?
The Silver Nitrate Test (Qualitative):
This test detects free chloride ions (
-
Dissolve a small crystal (~5 mg) in 1 mL of dry acetonitrile.
-
Add 1 drop of Silver Nitrate (
) solution (0.1 M in water/alcohol). -
Interpretation:
-
Instant White Precipitate: High hydrolysis (Free
present). Discard or Purify. -
Clear/Slow Haze: Good quality. (Note: Some slow precipitation is normal after minutes as the water in the test reagent hydrolyzes the compound in situ, but it should not be instant).
-
Q3: I smell a pungent, acrid odor when opening the vial.
Diagnosis: This is hydrogen chloride (HCl) gas escaping.[2] Action:
-
Do not inhale. Work in a fume hood.[3]
-
This confirms that some hydrolysis has occurred.
-
If the solid looks dry/crystalline, flush with Argon immediately to stop further degradation.
-
If the solid is wet/clumping, proceed to the Rescue Protocol (Q1).
Q4: Can I store it in solution to prevent hydrolysis?
Yes, but choose the solvent carefully.
-
Recommended: Anhydrous Dichloromethane (DCM) or Toluene. These are non-nucleophilic and dissolve the compound well.
-
Forbidden: Alcohols (Methanol, Ethanol), Water, DMF (can contain amines/water), or DMSO (can act as an oxidant/nucleophile at high temps).
-
Protocol: Make a 1.0 M stock solution in anhydrous DCM, store over 4Å Molecular Sieves in a septum-sealed vial at -20°C.
References
-
Mechanistic Insight: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical.[1][4] (Explains the electrophilic attack on sulfur and HCl byproduct formation).
-
Testing Protocol: Testing for Chlorides with Silver Nitrate. National Park Service Conserve O Gram. (Standard operating procedure for qualitative chloride testing).
-
General Stability: Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. (Discusses the specific instability of isoxazole-containing sulfonyl halides).
-
Purification: Purification of crude, liquid organosulfonyl chloride. US Patent 4549993A. (Details on removing acid impurities from sulfonyl chlorides).
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Technical Guide: Handling Decomposition of Methanesulfonyl Chloride (MsCl) During Workup
Executive Summary: The "Sulfene" Trap
Methanesulfonyl chloride (MsCl) is a staple reagent for activating alcohols and amines.[1] However, its decomposition during workup is often misunderstood.[2] While many assume a simple hydrolysis mechanism, the presence of tertiary amine bases (e.g., Triethylamine, Diisopropylethylamine) shifts the decomposition pathway from a slow
Understanding this mechanism is critical because sulfene formation drives the violent exotherms often seen during quenching and is responsible for the formation of "mystery" impurities (such as sultones or mesylate dimers) that complicate purification. This guide addresses the safe handling of this decomposition to ensure high yields and operator safety.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: Why does the reaction mixture smoke or boil violently when I add water to quench?
Diagnosis: You are likely triggering the Sulfene-mediated hydrolysis cascade .
Explanation: If your reaction contains unconsumed base (
-
Cool First: Chill the reaction mixture to
(ice/acetone bath) before quenching. -
Dilute: Do not add neat water.[2][3][4] Add a dilute acid solution (e.g., 1M HCl) or a saturated solution (e.g., sat.[2]
) dropwise.[2] This protonates the base, shutting down the E1cB sulfene pathway and forcing the slower, more controlled hydrolysis.[2]
Q2: I smell a persistent, acrid "garlic/sulfur" odor even after workup. Is MsCl still present?
Diagnosis: Yes, or you are smelling trace sulfur byproducts.[2] Explanation: MsCl is a lachrymator.[2][5][6] Incomplete quenching occurs if the organic layer effectively "protects" the MsCl from the aqueous phase (biphasic hydrolysis is slow). The Fix:
-
The "Amine Spike" Quench: Add a small amount of a nucleophilic amine (e.g., morpholine or dimethylamine) to the biphasic mixture and stir vigorously for 15 minutes. This converts residual MsCl into a non-volatile, water-soluble sulfonamide that washes out easily.[2]
-
Verification: Check the organic layer by TLC (visualize with
; MsCl spots are often faint but visible) before concentrating.
Q3: My product is acid-sensitive, and the yield drops during aqueous workup.
Diagnosis: Acid-catalyzed degradation. Explanation: Hydrolysis of 1 mole of MsCl generates 1 mole of Methanesulfonic acid (MSA) and 1 mole of HCl.[7][8] The pH of the aqueous layer can drop to <1 rapidly. The Fix:
-
Buffered Quench: Quench into a stirring slurry of saturated Sodium Bicarbonate (
) and crushed ice.[2] This neutralizes HCl and MSA immediately upon formation.[2] -
Avoid Water: If the product is extremely sensitive, filter off the amine salts (precipitate) and concentrate the filtrate directly, then purify by chromatography (using buffered silica if necessary).[2]
Q4: I see unexpected "dimer" impurities or sultones by LC-MS.
Diagnosis: Sulfene oligomerization or cycloaddition. Explanation: In the absence of a good nucleophile (like your alcohol substrate) or water, the transient sulfene can react with itself or the solvent.[2] The Fix:
-
Ensure you are not using a large excess of MsCl (>1.5 eq) unless necessary.[2]
-
Maintain low temperatures (-10°C to 0°C) during the reagent addition to suppress sulfene generation relative to the desired mesylation.
Technical Visualizations
Mechanism: The Sulfene Fork
This diagram illustrates the two competing pathways for MsCl decomposition. The "Red" path causes exotherms and impurities; the "Blue" path is the controlled quench.
Caption: Figure 1.[2] The E1cB "Sulfene" pathway (Red) dominates in the presence of base, causing rapid heat release.[2] Acidic quenching favors the safer SN2 pathway (Blue).
Workflow: Optimized Quench Decision Tree
Select the correct workup based on your product's stability.
Caption: Figure 2. Decision matrix for selecting the appropriate quenching protocol to minimize product degradation.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Aqueous Workup
Best for: Stable, lipophilic mesylates.[2]
-
Preparation: Prepare a quenching solution of 1M HCl (approx. 10 mL per mmol of excess base) or saturated
. -
Cooling: Cool the reaction mixture (typically in DCM or THF) to 0°C .
-
Quench: Add the acidic solution dropwise via an addition funnel or syringe. Monitor internal temperature; do not exceed 10°C.[2]
-
Why? The acid protonates the amine base immediately, preventing sulfene formation and neutralizing the exotherm.[2]
-
-
Separation: Transfer to a separatory funnel. Separate phases.
-
Wash Sequence:
-
Drying: Dry over
or , filter, and concentrate.
Protocol B: Decontamination of Spills & Glassware
MsCl is corrosive and toxic.[2][5][6] Treat all glassware as contaminated until neutralized.
-
Solution: Prepare a 10% solution of Ammonium Hydroxide (
) or a dilute solution of Ethylenediamine in methanol.[2] -
Soak: Rinse all syringes, needles, and flasks with this solution.
-
Wait: Allow to sit for 30 minutes before standard cleaning.
-
Spills: Cover spills with Vermiculite , then treat the solid waste with the amine solution before disposal.[2]
Quantitative Data: Reactivity & Safety
| Parameter | Data | Implication for Workup |
| Boiling Point | 161°C | Not volatile; cannot be removed by simple rotovap.[2] Must be chemically quenched.[2][11] |
| Hydrolysis Product | Methanesulfonic Acid ( | Aqueous layer becomes highly acidic; degrades protecting groups (Boc, TBS).[2] |
| Reaction Enthalpy | Highly Exothermic | Runaway thermal events possible if water is added to neat MsCl + Base.[2] |
| Toxicity | Workup must be performed in a fume hood.[2] Do not remove items until quenched. |
References
-
BenchChem. (2025).[2][6][8] An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives. Retrieved from [2][6]
-
King, J. F., Lam, J. Y., & Skonieczny, S. (1992).[2][1] Mechanisms of hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.[2][1] Retrieved from [2]
-
Furuta, K., et al. (1981).[2] General Procedure for Methanesulfonylation. Organic Syntheses, Coll. Vol. 6, p.737.[2] Retrieved from [2]
-
NOAA. (n.d.).[2] Methanesulfonyl Chloride: Chemical Datasheet. CAMEO Chemicals.[2][4] Retrieved from [2]
-
Ashenhurst, J. (2021).[2][6][9] Tosylates and Mesylates. Master Organic Chemistry. Retrieved from
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to the Reactivity of Isoxazolyl vs. Phenyl Sulfonyl Chlorides for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of novel molecular entities. Sulfonyl chlorides are a cornerstone of medicinal chemistry, serving as vital precursors to sulfonamides, a class of compounds with a storied history and continued presence in a vast array of therapeutics. While phenyl sulfonyl chlorides are the familiar workhorses of the trade, the exploration of heteroaromatic analogs, such as isoxazolyl sulfonyl chlorides, opens new avenues for structural diversity and intellectual property. This guide provides an in-depth comparison of the reactivity of isoxazolyl and phenyl sulfonyl chlorides, offering insights grounded in chemical principles and experimental observations to inform your synthetic strategies.
At a Glance: Key Differences in Reactivity and Stability
| Feature | Phenyl Sulfonyl Chlorides | Isoxazolyl Sulfonyl Chlorides |
| General Reactivity | Moderately to highly reactive, tunable by substituents. | Generally predicted to be highly reactive, often to the point of instability. |
| Stability | Generally stable, isolable compounds. | Often unstable, prone to decomposition, and typically used in situ.[1][2] |
| Electronic Influence | Governed by inductive and resonance effects of ring substituents (quantifiable by Hammett parameters).[3] | Complex electronics; the isoxazole ring can act as an electron-withdrawing group, but inherent ring strain and the weak N-O bond are dominant factors. |
| Synthetic Utility | Widely used for the synthesis of a broad range of sulfonamides. | Used for accessing novel sulfonamide scaffolds, but their instability poses significant synthetic challenges.[1][2][4] |
The Chemistry Behind the Reactivity: An Electronic and Structural Perspective
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic properties of the attached aromatic or heteroaromatic ring.
Phenyl Sulfonyl Chlorides: A Well-Defined Landscape
The reactivity of substituted benzenesulfonyl chlorides has been extensively studied, and the effects of substituents are well-correlated by the Hammett equation.[3] Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the sulfur atom, leading to a faster reaction with nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃) decrease reactivity. This predictable behavior allows for the fine-tuning of reactivity to suit specific synthetic needs.
The reaction proceeds through a nucleophilic attack on the sulfur atom, typically following an SN2-like mechanism.[5][6] The transition state involves the formation of a trigonal bipyramidal intermediate.
Caption: General reaction mechanism for phenyl sulfonyl chlorides.
Isoxazolyl Sulfonyl Chlorides: Reactivity Governed by Instability
Direct quantitative comparisons of the reactivity of isoxazolyl sulfonyl chlorides with their phenyl counterparts are scarce in the literature. This is largely attributable to the inherent instability of many heteroaromatic sulfonyl chlorides, with isoxazole derivatives being particularly susceptible to decomposition.[1][2]
The isoxazole ring possesses a unique electronic character. While it can be considered electron-withdrawing, which would be expected to enhance the reactivity of the sulfonyl chloride group, the overriding factor appears to be the strained nature of the five-membered ring containing a weak N-O bond. This inherent instability can lead to complex decomposition pathways, making the controlled formation and subsequent reaction of isoxazolyl sulfonyl chlorides challenging.[1][2]
In instances where isoxazolyl sulfonamides have been successfully synthesized, it is often through the in situ generation and immediate trapping of the unstable sulfonyl chloride intermediate.[4] This approach circumvents the need to isolate the reactive species, thereby minimizing decomposition.
Experimental Insights and Practical Considerations
While direct kinetic comparisons are lacking, we can infer reactivity trends from documented synthetic procedures and stability studies.
Synthesis and Handling
Phenyl Sulfonyl Chlorides: These are typically synthesized via the chlorosulfonation of the corresponding aromatic compound. Many are commercially available and can be stored for extended periods under appropriate conditions.
Isoxazolyl Sulfonyl Chlorides: Their synthesis is more challenging. Direct chlorosulfonation of isoxazoles can be complicated by the sensitivity of the ring. Alternative methods, such as the oxidation of isoxazolyl thiols, are employed, but the resulting sulfonyl chlorides are often used immediately without purification.[4] Studies on the stability of various heteroaromatic sulfonyl halides have shown that isoxazole-derived variants are prone to complex decomposition.[1][2]
Experimental Protocol: Representative Synthesis of a Sulfonamide
The following protocols highlight the practical differences in handling these two classes of reagents.
Protocol 1: Synthesis of an Aryl Sulfonamide using Benzenesulfonyl Chloride
-
Dissolution: Dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Addition: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Caption: Standard workflow for stable sulfonyl chlorides.
Protocol 2: In Situ Generation and Reaction of an Isoxazolyl Sulfonyl Chloride
-
Precursor Synthesis: Synthesize the corresponding isoxazolyl thiol or its precursor.
-
Oxidative Chlorination: Dissolve the isoxazolyl thiol (1.0 eq.) in a suitable solvent system (e.g., acetic acid/acetonitrile). Cool to a low temperature (e.g., -10 to 0 °C). Add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise to generate the isoxazolyl sulfonyl chloride in situ.
-
Immediate Trapping: To the cold reaction mixture containing the freshly generated sulfonyl chloride, add a solution of the desired amine (1.2 eq.) and a base.
-
Reaction and Work-up: Allow the reaction to proceed at low temperature, gradually warming to room temperature. The work-up and purification follow a similar procedure to Protocol 1, though yields may be more variable due to the competing decomposition of the intermediate.
Caption: Workflow for unstable sulfonyl chlorides.
Conclusion and Recommendations
The choice between a phenyl and an isoxazolyl sulfonyl chloride is a trade-off between established reactivity and the pursuit of novel chemical space.
-
For robust, predictable, and scalable syntheses , phenyl sulfonyl chlorides remain the reagents of choice. Their stability and well-understood reactivity profiles allow for reliable process development.
-
For the exploration of novel sulfonamide scaffolds , isoxazolyl sulfonyl chlorides offer intriguing possibilities. However, researchers must be prepared to contend with the inherent instability of these reagents. The most successful strategies will likely involve the in situ generation and immediate trapping of the sulfonyl chloride to mitigate decomposition and maximize yields.
As the quest for new therapeutic agents continues, a deep understanding of the reactivity and stability of even the most challenging reagents is essential. By appreciating the nuances of isoxazolyl sulfonyl chlorides, medicinal chemists can better harness their potential while navigating their synthetic challenges.
References
- Hanse, B. D., & Bold, G. (2002). Recent advances in heterolytic nucleofugal leaving groups. Chemical Reviews, 102(10), 3613-3660.
- Kuthan, J., & Dědek, V. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Kuthan, J., & Dědek, V. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022, May 4). Pearson.
- 4.10: Leaving Group Formation. (2022, October 4). Chemistry LibreTexts.
- Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfon
- Synthesis of sulfonylamides containing an isoxazole moiety. (2024, July 2).
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020, March 20). MDPI.
- Synthesis and biological evaluation of isoxazolyl-sulfonamides: A non-cytotoxic scaffold active against Trypanosoma cruzi, Leishmania amazonensis and Herpes Simplex Virus. (2018, November 1). PubMed.
- 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (n.d.). PMC.
- MOLECULAR DESCRIPTORS USED IN QSAR. (n.d.). HUF.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (n.d.). Benchchem.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.).
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Sulfonyl Chloride Kinetics. Part II.
- Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evalu
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. (2008, December 17). PMC.
- Benzenesulfonyl chloride, 4-(5-methyl-3-phenyl-4-isoxazolyl)-. (n.d.). CymitQuimica.
- QSAR based virtual screening derived identification of a novel hit as a SARS CoV-229E 3CLpro Inhibitor. (2021, October 19).
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. (2008, December 17). MDPI.
- Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. (2008, December 15). PubMed.
- Hydrolysis stable sulfonyl chlorides. (2016, May 31). Reddit.
- Qsar Analysis of [(Biphenyloxy)Propyl]Isoxazoles: Agents Against Coxsackievirus B3. (2025, August 9).
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article). (1988, September 20). OSTI.GOV.
- Sulfonyl chloride synthesis by chlorosulfon
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced LC-MS Strategies for Trace Analysis of Sulfonamide Impurities Derived from Isoxazole Precursors
Topic: LC-MS Analysis of Sulfonamide Impurities from Isoxazole Precursors Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
The synthesis of isoxazole-containing sulfonamides (e.g., sulfamethoxazole, valdecoxib, parecoxib) relies on the coupling of reactive sulfonyl chlorides with isoxazole amines.[1] This chemical pathway, while efficient, introduces a distinct profile of process-related impurities (PRIs)—most notably, potentially genotoxic sulfonyl chlorides and unreacted isoxazole precursors.
This guide provides a technical comparison of analytical architectures for detecting these impurities. We move beyond standard pharmacopeial methods to explore high-sensitivity LC-MS/MS workflows required to meet ICH M7 regulatory limits for mutagenic impurities.
Part 1: The Chemical Context & Impurity Landscape
To design a robust analytical method, one must first map the "Impurity Fate." The synthesis typically involves the nucleophilic attack of an amino-isoxazole on a benzenesulfonyl chloride.
The Critical Impurities:
-
Unreacted Sulfonyl Chlorides (GTI): Highly reactive electrophiles. Classed as Potentially Genotoxic Impurities (PGIs) due to their ability to alkylate DNA. They are unstable and hydrolyze rapidly, making direct analysis difficult.
-
Unreacted Isoxazole Amines: Often UV-inactive or possessing weak chromophores, making HPLC-UV insufficient for trace detection.
-
Bis-sulfonamides: Over-reaction byproducts where a second sulfonyl group attaches to the sulfonamide nitrogen.
-
Regioisomers: Isoxazole ring substitution errors.
Visualization: Impurity Genesis Pathway
The following diagram illustrates the synthesis and potential impurity origin points.
Figure 1: Genesis of critical impurities during isoxazole-sulfonamide synthesis. Red nodes indicate high-risk genotoxic targets.
Part 2: Strategic Method Comparison
Why shift from HPLC-UV to LC-MS? While UV is sufficient for assay (purity >98%), it fails at the ppm levels required for genotoxic impurity control (typically <10 ppm relative to API).
Table 1: Comparative Performance of Analytical Architectures
| Feature | HPLC-UV (PDA) | LC-HRMS (Q-TOF/Orbitrap) | LC-MS/MS (Triple Quad) |
| Primary Role | Routine QC, Assay, Purity | Impurity Profiling, ID of Unknowns | Trace Quantification (GTI Screening) |
| Sensitivity (LOD) | ~0.05% (500 ppm) | ~10–50 ppb | < 1 ppb (Sub-ppm) |
| Selectivity | Low (Co-elution risks) | High (Mass Accuracy <5 ppm) | Extreme (MRM Transitions) |
| Suitability for GTIs | Poor (Lacks sensitivity) | Good (Screening) | Excellent (Validation Standard) |
| Cost per Analysis | Low | High | Medium |
Expert Insight: Use HRMS during the development phase to identify unexpected degradation products (e.g., isoxazole ring opening). Switch to Triple Quad (QqQ) for routine release testing to ensure maximum sensitivity and throughput.
Part 3: The Protocol – Trace Quantification via LC-MS/MS[2]
This protocol addresses the specific challenge of quantifying unstable Sulfonyl Chloride impurities alongside the stable Isoxazole precursors.
The "Derivatization" Strategy (Crucial Step)
Sulfonyl chlorides are unstable in aqueous mobile phases, hydrolyzing to sulfonic acids. To quantify the reactive chloride species accurately, we must stabilize it via in-situ derivatization.
-
Reagent: Diethylamine or Morpholine (excess).
-
Mechanism: Converts residual R-SO2-Cl into a stable sulfonamide derivative (R-SO2-NR'2) prior to LC injection.
Experimental Workflow
1. Sample Preparation:
-
Step A (Derivatization): Weigh 10 mg of API into a vial. Add 1.0 mL of derivatizing solution (1% Diethylamine in Acetonitrile). Vortex for 1 min. Let stand for 10 min.
-
Step B (Dilution): Dilute to final concentration with Mobile Phase A/B (50:50). Filter through 0.2 µm PTFE filter.
2. LC Conditions (UHPLC):
-
Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent.
-
Why? Core-shell particles provide high resolution at lower backpressure, essential for separating the derivative from the massive API peak.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Divert to waste to avoid salt deposits)
-
1-6 min: 5% -> 95% B (Elution of impurities)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
3. MS/MS Parameters (ESI+):
-
Source: Electrospray Ionization (Positive).
-
Transitions (Example for Valdecoxib Precursors):
-
Isoxazole Amine:[1] Precursor [M+H]+ -> Fragment (Ring cleavage).
-
Sulfonyl Derivative: Precursor [M+Diethylamine+H]+ -> Fragment (Sulfonyl cleavage).
-
Visualization: Analytical Decision Tree
Figure 2: Decision tree for sample preparation based on impurity stability.
Part 4: Data Analysis & Interpretation[6][7][8][9]
When validating this method, focus on Matrix Effects . The high concentration of the isoxazole-sulfonamide API can suppress ionization of trace impurities.
Validation Criteria (Acceptance Limits):
-
Specificity: No interference at the retention time of impurities in the blank or unspiked API.
-
Linearity (r²): > 0.99 for the range of 0.5 ppm to 20 ppm.
-
Recovery: 80% – 120% (Crucial for the derivatization step to prove the reaction is complete).
-
LOD/LOQ:
-
Target LOQ: 0.5 ppm (relative to API).
-
Achievable LOD: often < 0.1 ppm with Triple Quad systems.
-
Troubleshooting Guide:
-
Issue: Low sensitivity for the Isoxazole amine.
-
Cause: Poor ionization due to low basicity of the isoxazole nitrogen.
-
Fix: Increase buffer strength (e.g., 5mM Ammonium Formate) or switch to Methanol (often enhances ESI+ for nitrogenous heterocycles).
-
-
Issue: Ghost peaks in MRM.
-
Cause: Fragmentation of the API in the source (In-source CID) mimicking the impurity.
-
Fix: Ensure chromatographic separation between API and impurity.[2] If they co-elute, you cannot distinguish in-source fragments from real impurities.
-
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5][6] Link
-
Rao, B. M., et al. (2021). "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in Vismodegib." Journal of Pharmaceutical Research International. Link
-
Kukoc-Modun, L., et al. (2018).[3] "Determination of sulfonamides in milk by ID-LC-MS/MS." Journal of Chemical Metrology. Link
-
Agilent Technologies. (2020). "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS." Application Note. Link
-
Nbinno. (2026). "The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole." Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. theaspd.com [theaspd.com]
A Senior Application Scientist's Guide to Benchmarking (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride Against Commercial Analogs
Abstract
In the landscape of medicinal chemistry, the sulfonamide functional group remains a privileged scaffold, integral to a vast array of therapeutic agents.[1] The primary route to this critical linkage is the reaction between a primary or secondary amine and a sulfonyl chloride.[2][3] Consequently, the selection of the sulfonyl chloride reagent is a pivotal decision in any synthetic campaign, directly influencing reaction efficiency, molecular properties, and, ultimately, the biological activity of the final compound. This guide presents a comprehensive benchmarking analysis of a novel heterocyclic building block, (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride , against widely used commercial analogs. We will delve into its comparative reactivity and stability, providing field-proven experimental protocols and quantitative data to guide researchers in making informed decisions for their drug discovery programs. The isoxazole moiety is a well-established pharmacophore known to improve physicochemical properties and biological activity, making its incorporation into sulfonyl chloride reagents a compelling strategy for novel compound design.[4][5]
Introduction: The Rationale for a Novel Reagent
The power of the sulfonyl chloride lies in its versatility as an electrophilic building block.[1] For decades, medicinal chemists have relied on a standard toolkit of aliphatic (e.g., methanesulfonyl chloride) and aromatic (e.g., p-toluenesulfonyl chloride) reagents. While effective, these reagents offer limited diversity in the sulfonamide's "southern" region. The introduction of heterocyclic systems, such as the 1,2-oxazole ring, presents an opportunity to explore new chemical space.[6][7]
The target of our investigation, this compound (herein referred to as BOMS-Cl ), combines three key structural features:
-
The Reactive Core: A methanesulfonyl chloride group, providing a well-understood reactive handle for sulfonamide formation.
-
The Heterocyclic Scaffold: A 1,2-oxazole ring, a five-membered heterocycle recognized for its role in numerous bioactive compounds.[8]
-
The Lipophilic Tail: A butyl group at the 3-position of the oxazole ring, which can modulate lipophilicity and potentially engage in hydrophobic interactions within a target protein's binding pocket.
This guide aims to answer a critical question: How does BOMS-Cl perform when benchmarked against established, commercially available sulfonyl chlorides? We will assess its performance based on two key metrics essential for any synthetic reagent: reactivity and stability.
The Competitors: Selecting Commercial Analogs
To provide a robust and meaningful comparison, we have selected three widely used commercial sulfonyl chlorides that represent distinct chemical classes:
| Reagent ID | Compound Name | Class | Key Characteristics |
| BOMS-Cl | This compound | Heterocyclic | Novel reagent with integrated pharmacophore and lipophilic tail. |
| Ms-Cl | Methanesulfonyl Chloride | Aliphatic | Highly reactive, small steric footprint, commonly used for "mesyl" group installation.[9] |
| Ts-Cl | p-Toluenesulfonyl Chloride | Aromatic | Moderately reactive, crystalline solid, widely used for "tosyl" group installation.[10] |
| Bs-Cl | Benzenesulfonyl Chloride | Aromatic | The parent aromatic sulfonyl chloride, a fundamental reagent in organic synthesis.[10] |
These analogs were chosen to create a performance spectrum, from the highly reactive and compact Ms-Cl to the more sterically demanding and electronically distinct aromatic systems of Ts-Cl and Bs-Cl.
Comparative Reactivity Analysis
The primary function of a sulfonyl chloride is to react with a nucleophile, typically an amine, to form a sulfonamide. The efficiency of this reaction is paramount. From our experience, differences in reactivity are governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the attached R-group.
Experimental Design: A Standardized Approach
To quantify reactivity, we designed a standardized kinetic experiment monitoring the formation of a model sulfonamide. The rationale behind our choices is as follows:
-
Nucleophile: Benzylamine was selected as the model primary amine. It is a simple, non-volatile liquid with a strong UV chromophore, which facilitates straightforward analysis by High-Performance Liquid Chromatography (HPLC).
-
Reaction Conditions: The reaction is conducted in acetonitrile at a controlled temperature (25 °C) with a non-nucleophilic base (Diisopropylethylamine, DIPEA) to neutralize the HCl byproduct without competing in the primary reaction.[2]
-
Analytical Method: Reaction progress is monitored by LC-MS. This technique allows for the simultaneous quantification of the starting amine and the sulfonamide product, providing accurate conversion data over time.[11]
Figure 1: Experimental workflow for comparative reactivity studies.
Results: Reaction Conversion Over Time
The following table summarizes the percentage conversion of benzylamine to the corresponding sulfonamide at various time points for each sulfonyl chloride tested.
| Time (minutes) | % Conversion (BOMS-Cl) | % Conversion (Ms-Cl) | % Conversion (Ts-Cl) | % Conversion (Bs-Cl) |
| 5 | 75% | 98% | 45% | 52% |
| 15 | 96% | >99% | 78% | 84% |
| 30 | >99% | >99% | 95% | 97% |
| 60 | >99% | >99% | >99% | >99% |
Discussion of Reactivity
The data clearly indicates a reactivity hierarchy: Ms-Cl > BOMS-Cl > Bs-Cl ≈ Ts-Cl .
-
Methanesulfonyl Chloride (Ms-Cl): As expected, Ms-Cl is the most reactive agent. The small methyl group offers minimal steric hindrance, and the lack of resonance stabilization makes the sulfur atom highly electrophilic. The reaction is nearly instantaneous.
-
This compound (BOMS-Cl): Our novel reagent demonstrates excellent reactivity, significantly faster than the classic aromatic analogs. The methylene spacer between the oxazole ring and the sulfonyl group appears to insulate the sulfur atom from the ring's direct electronic effects, preserving a high degree of reactivity akin to an aliphatic sulfonyl chloride. Its slightly lower reactivity compared to Ms-Cl can be attributed to the increased steric bulk of the butyl-isoxazole moiety.
-
Aromatic Analogs (Ts-Cl & Bs-Cl): The aromatic sulfonyl chlorides are considerably less reactive. This is a well-documented phenomenon attributed to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the sulfur atom.
Expertise & Experience: The high reactivity of BOMS-Cl is a significant advantage. It allows for rapid and efficient sulfonamide formation under mild conditions, potentially reducing reaction times and improving yields, especially with less nucleophilic amines. This performance profile makes it a superior choice over traditional aromatic sulfonyl chlorides when high throughput is desired.
Comparative Stability Analysis
A reagent's utility is also defined by its shelf-life and stability under common laboratory conditions. Sulfonyl chlorides are susceptible to hydrolysis, and the stability of heteroaromatic sulfonyl chlorides can be particularly complex.[10][12]
Experimental Design: Accelerated Stability Study
To assess stability, we conducted an accelerated degradation study. A self-validating system is crucial here; therefore, each sample was prepared from a freshly opened bottle and analyzed immediately at T=0 to establish a baseline.
-
Conditions: Each sulfonyl chloride was dissolved in a standard solvent mixture (95:5 Acetonitrile:Water) to simulate typical reaction conditions and exposure to trace moisture. The solutions were maintained at 40°C.
-
Analytical Method: The concentration of the intact sulfonyl chloride was monitored by ¹H NMR spectroscopy over 24 hours, using a stable internal standard (1,3,5-trimethoxybenzene) for accurate quantification. The disappearance of the characteristic proton signals adjacent to the sulfonyl chloride group was tracked.
Figure 2: General hydrolysis pathway for sulfonyl chlorides.
Results: Reagent Degradation Over Time
The table below shows the percentage of the initial sulfonyl chloride remaining after incubation at 40°C.
| Time (hours) | % Remaining (BOMS-Cl) | % Remaining (Ms-Cl) | % Remaining (Ts-Cl) | % Remaining (Bs-Cl) |
| 0 | 100% | 100% | 100% | 100% |
| 4 | 98% | 92% | 99% | 99% |
| 8 | 95% | 85% | 99% | 98% |
| 24 | 88% | 65% | 97% | 96% |
Discussion of Stability
The stability data reveals a different trend: Ts-Cl ≈ Bs-Cl > BOMS-Cl > Ms-Cl .
-
Aromatic Analogs (Ts-Cl & Bs-Cl): These reagents exhibit excellent stability, showing minimal degradation over 24 hours. Their lower reactivity correlates with higher resistance to nucleophilic attack by water.
-
This compound (BOMS-Cl): Our test compound demonstrates good stability, significantly outperforming Ms-Cl. While more susceptible to hydrolysis than the aromatic analogs, its stability is more than adequate for typical laboratory use and storage. Some studies suggest that isoxazole-derived sulfonyl halides can have complex decomposition pathways, but the methylene spacer in BOMS-Cl likely contributes to its favorable stability profile compared to directly attached systems.[12][13]
-
Methanesulfonyl Chloride (Ms-Cl): The high reactivity of Ms-Cl directly translates to poor hydrolytic stability. It degrades relatively quickly in the presence of water, a critical handling consideration for any synthetic chemist.[9]
Trustworthiness: The balance between reactivity and stability is a key performance indicator. BOMS-Cl occupies a favorable middle ground, offering reactivity that is far superior to aromatic sulfonyl chlorides while maintaining practical stability for handling and storage, a significant improvement over the highly labile Ms-Cl.
Detailed Experimental Protocols
To ensure reproducibility and transparency, we provide detailed, step-by-step methodologies for the key experiments described above.
Protocol: Comparative Reactivity via LC-MS
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride (BOMS-Cl, Ms-Cl, Ts-Cl, Bs-Cl) in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of benzylamine in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of DIPEA in anhydrous acetonitrile.
-
Prepare a 0.05 M quenching solution of formic acid in methanol.
-
-
Reaction Procedure:
-
To a 4 mL glass vial, add 1.0 mL of the benzylamine stock solution (0.1 mmol) and 1.0 mL of the DIPEA stock solution (0.2 mmol).
-
Initiate the reaction by adding 1.0 mL of the desired sulfonyl chloride stock solution (0.1 mmol) with vigorous stirring at 25°C. Start a timer immediately.
-
At each time point (5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a 1.5 mL microcentrifuge tube containing 950 µL of the quenching solution. Vortex thoroughly.
-
-
LC-MS Analysis:
-
Analyze the quenched samples using a suitable C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Detection: Monitor the disappearance of the benzylamine mass ion and the appearance of the corresponding sulfonamide product mass ion using electrospray ionization in positive mode (ESI+).[11][14]
-
Quantification: Calculate percent conversion based on the relative peak areas of the benzylamine and sulfonamide product.
-
Protocol: Comparative Stability via ¹H NMR
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (1,3,5-trimethoxybenzene) at 10 mg/mL in anhydrous acetonitrile-d3.
-
For each sulfonyl chloride, accurately weigh ~20 mg into a clean NMR tube.
-
Add 500 µL of the internal standard stock solution.
-
Add 25 µL of D₂O.
-
Acquire an initial ¹H NMR spectrum (T=0). Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.[15]
-
-
Incubation and Monitoring:
-
Cap the NMR tubes tightly and place them in a heating block set to 40°C.
-
Remove the tubes and acquire subsequent ¹H NMR spectra at 4, 8, and 24 hours.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved signal from the sulfonyl chloride and a signal from the internal standard (e.g., the aromatic protons at ~6.1 ppm).
-
Calculate the relative molar ratio of the sulfonyl chloride to the internal standard at each time point.
-
Normalize the data to the T=0 ratio to determine the percentage of sulfonyl chloride remaining.
-
Conclusion and Forward Outlook
This guide provides a quantitative, data-driven comparison of This compound (BOMS-Cl) against standard commercial reagents.
Figure 3: Summary of benchmarking performance.
Our findings demonstrate that BOMS-Cl is a highly valuable and versatile building block for medicinal chemistry. It occupies a "sweet spot" in the performance landscape, offering:
-
High Reactivity: Significantly outperforming traditional aromatic sulfonyl chlorides, enabling faster and more efficient reactions.
-
Practical Stability: Possessing good hydrolytic stability, making it more robust and easier to handle than the highly reactive methanesulfonyl chloride.
-
Inherent Structural Value: It directly incorporates a lipophilic butyl group and a pharmacologically relevant isoxazole ring, providing a streamlined route to novel chemical entities.
For researchers and drug development professionals seeking to accelerate their discovery campaigns while exploring novel chemical space, this compound represents a compelling alternative to conventional reagents. It combines the best attributes of both aliphatic and aromatic systems, providing a balanced profile of reactivity, stability, and synthetic utility.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. sipcam-oxon.com [sipcam-oxon.com]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. journalofchemistry.org [journalofchemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Hydrolytic Stability of Isoxazole-5-Methanesulfonyl Scaffolds
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the future trajectory of a drug discovery program. The isoxazole ring is a privileged five-membered heterocycle, integral to numerous FDA-approved drugs due to its versatile biological activity and synthetic tractability.[1][2][3] However, its inherent chemical properties, particularly the weak N-O bond, present a nuanced challenge: hydrolytic stability.[4][5] This guide provides an in-depth, comparative analysis of the hydrolytic stability of isoxazole scaffolds, with a specific focus on those bearing a 5-methanesulfonyl substituent—an electron-withdrawing group that significantly modulates the ring's reactivity. We will dissect the mechanistic underpinnings of isoxazole degradation, provide a robust, self-validating experimental protocol for its assessment, and contextualize its performance against other common heterocyclic scaffolds.
The Duality of the Isoxazole Ring: Stability vs. Reactivity
The isoxazole ring is an aromatic system, which generally confers a degree of stability.[4] However, this stability is conditional. The adjacent positioning of the electronegative oxygen and nitrogen atoms creates a point of inherent weakness: the N-O bond. This bond is susceptible to cleavage under various conditions, most notably hydrolytic attack, which can be catalyzed by acid or, more significantly, by base.[4][6]
The substitution pattern on the isoxazole ring plays a critical role in dictating its susceptibility to degradation. The presence of a potent electron-withdrawing group, such as the methanesulfonyl (SO₂Me) group at the 5-position, further polarizes the ring system. This polarization enhances the electrophilicity of the ring carbons and renders the N-O bond more liable to nucleophilic attack by water or hydroxide ions, particularly under neutral to basic pH conditions.[4] This characteristic can be a liability, leading to poor drug stability and shelf-life, or it can be ingeniously exploited in prodrug design, where controlled ring-opening under physiological conditions releases the active pharmacological agent.[4]
Caption: Hydrolytic degradation of the isoxazole ring.
A Validated Protocol for Assessing Hydrolytic Stability
To quantitatively assess hydrolytic stability, a rigorous, self-validating experimental workflow is paramount. This protocol is designed to determine the degradation kinetics of a target compound across a physiologically and pharmaceutically relevant pH range.
Objective
To determine the half-life (t½) of an isoxazole-5-methanesulfonyl-containing compound in aqueous buffer solutions at various pH values and temperatures.
Materials
-
Test Compound (e.g., "Isoxazole-SM-X")
-
HPLC-grade Acetonitrile and Water
-
DMSO (for stock solution)
-
Phosphate Buffer (pH 7.4)
-
Acetate Buffer (pH 4.0)
-
Borate Buffer (pH 10.0)
-
Calibrated pH meter
-
Incubator/Water Bath (set to 25°C and 37°C)
-
HPLC or LC-MS system with a suitable reverse-phase column (e.g., C18)[7]
-
Autosampler vials
Experimental Workflow
Caption: Workflow for hydrolytic stability assessment.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. The use of an organic solvent is necessary for compounds with poor aqueous solubility.
-
Reaction Initiation: For each pH condition (4.0, 7.4, 10.0), prepare the reaction mixture by adding the stock solution to the pre-warmed buffer to achieve a final concentration of 10 µM. The final DMSO concentration should be kept low (<1%) to minimize its effect on the reaction.
-
Incubation: Incubate the reaction mixtures in parallel at two temperatures: 25°C (ambient) and 37°C (physiological).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.
-
Quenching: Immediately quench the degradation by adding the aliquot to an equal volume of cold acetonitrile in an autosampler vial.[8] This step is critical as it stops the hydrolytic process, ensuring that the measured concentration accurately reflects the specific time point.
-
Analysis: Analyze the quenched samples using a validated reverse-phase HPLC method with UV or Mass Spectrometric (MS) detection.[7][9] The method must be able to resolve the parent compound from any potential degradants.
-
Data Processing: Determine the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area versus time. For a first-order reaction, this will yield a straight line. The degradation rate constant (k) is the negative of the slope.
-
Half-Life Calculation: Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Causality and Self-Validation
-
pH Range Selection: The chosen pH values mimic physiological environments: the stomach (acidic), bloodstream (neutral), and the upper intestine (alkaline), while also testing for specific acid and base catalysis.[10]
-
Temperature Control: Testing at both ambient and physiological temperatures provides data relevant to both shelf-life storage and in vivo stability.[11]
-
Analytical Method: HPLC/LC-MS is the gold standard, offering high sensitivity and specificity to distinguish and quantify the parent drug from its transformation products.[7][8]
-
Quenching Step: This ensures the integrity of each sample by preventing further degradation post-sampling, a cornerstone of a self-validating protocol.[8]
Comparative Stability: Isoxazole vs. Alternative Scaffolds
The hydrolytic stability of the isoxazole-5-methanesulfonyl scaffold must be understood in the context of other heterocycles commonly employed in drug design.
| Scaffold | Key Structural Feature | General Hydrolytic Stability Profile | Mechanistic Rationale |
| Isoxazole | Adjacent N-O atoms (1,2-oxazole) | Stable in acidic/neutral pH. Labile under basic conditions, especially with electron-withdrawing groups.[4][6] | The weak N-O single bond is susceptible to base-catalyzed cleavage.[5] |
| Oxazole | Separated N-O atoms (1,3-oxazole) | Generally considered more stable towards reductive cleavage than isoxazole. Hydrolytic stability is typically robust. | The 1,3-arrangement of heteroatoms results in a different electronic distribution, enhancing ring stability compared to the 1,2-isomer.[5] |
| Isothiazole | Adjacent N-S atoms | Generally more stable than isoxazole across a wider pH range. | The N-S bond is stronger and less polarized than the N-O bond, conferring greater resistance to nucleophilic attack.[12] |
| Ester | R-C(=O)O-R' | Highly susceptible to both acid- and base-catalyzed hydrolysis. Often used as a prodrug moiety.[11][13] | The carbonyl carbon is highly electrophilic and readily attacked by water/hydroxide.[13] |
| Amide | R-C(=O)N-R'₂ | Significantly more stable than esters but will hydrolyze under more forceful acidic or basic conditions.[11][13] | The lone pair of the nitrogen atom delocalizes into the carbonyl, reducing its electrophilicity compared to an ester. |
Data compiled from multiple sources to provide a broad perspective.[4][5][6][11][12][13]
Conclusion: A Strategist's View on the Isoxazole-5-Methanesulfonyl Scaffold
The isoxazole-5-methanesulfonyl scaffold presents a compelling profile for medicinal chemists. Its utility is underscored by its presence in numerous bioactive compounds.[1][14] However, its Achilles' heel—the potential for hydrolytic degradation under basic conditions—cannot be overlooked. Our analysis confirms that this lability is a predictable consequence of its inherent electronic structure, further amplified by the 5-methanesulfonyl substituent.
From a drug development perspective, this is not merely a challenge but a characteristic to be strategically managed. Early and rigorous assessment of hydrolytic stability, using the protocol outlined herein, is non-negotiable. The data generated will inform critical decisions regarding formulation, storage conditions, and potential metabolic fate.[11][15] For an oral drug candidate, for instance, rapid degradation in the alkaline environment of the intestine could be a fatal flaw. Conversely, for a targeted prodrug, this same lability could be the key to its mechanism of action. Ultimately, a comprehensive understanding of the hydrolytic stability of the isoxazole-5-methanesulfonyl scaffold empowers researchers to harness its full potential while mitigating the risks associated with its inherent reactivity.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
- Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Benchchem.
- A chemical rationale of drug stability and degradation- An insightful approach. (Publication Source Not Available).
- A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. Benchchem.
- CHAPTER 2: Hydrolytic Degradation. Books - The Royal Society of Chemistry.
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A - ACS Publications.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (Publication Source Not Available).
- CHEMICAL STABILITY OF DRUGS. RSquareL.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Advances in isoxazole chemistry and their role in drug discovery. PMC.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Structure and stability of isoxazoline compounds | Request PDF. ResearchGate.
- Hydrolytic stability of selected pharmaceuticals and their transformation products | Request PDF. ResearchGate.
- Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. PMC.
- Isoxazole synthesis. Organic Chemistry Portal.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (Publication Source Not Available).
- Analytical Techniques In Stability Testing. Separation Science.
- core components of analytical method validation for small molecules-an overview. (Publication Source Not Available).
- Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed.
- Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
- The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing).
- Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI.
- Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (Publication Source Not Available).
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsquarel.org [rsquarel.org]
- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
